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  • Product: 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
  • CAS: 1157073-39-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 1H and 13C NMR Characterization of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Executive Summary In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving prolonged target engagement and high selectivity. The compound 2-chloro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have emerged as a powerful modality for achieving prolonged target engagement and high selectivity. The compound 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) serves as a highly versatile electrophilic building block and intermediate in the synthesis of such covalent therapeutics.

This molecule features two distinct functional domains: an electrophilic chloroacetamide warhead , which is widely utilized to selectively alkylate reactive cysteine residues in target proteins[1][2], and a methanesulfonyl-piperidine core , which provides conformational rigidity and favorable physicochemical properties[3]. For synthetic chemists and drug development professionals, the rigorous structural validation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR characterization of this molecule, detailing the physical chemistry behind the chemical shifts and outlining field-proven validation protocols.

Structural Elucidation & Causality: The Physics Behind the Spectra

To accurately assign the NMR spectra of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, one must analyze the electron density and conformational dynamics dictated by its functional groups. NMR chemical shifts are not arbitrary; they are the direct result of local magnetic shielding driven by inductive effects, mesomeric effects, and magnetic anisotropy.

The Chloroacetamide Warhead

Chloroacetamides are a well-known class of electrophilic warheads widely used in the design of covalent inhibitors, particularly for their ability to selectively bind to cysteine residues[1]. The α -chloro group is highly electronegative. Through the σ -bond network, it exerts a strong inductive electron-withdrawing effect (-I effect) on the adjacent methylene carbon.

  • Causality in 1 H NMR: This inductive deshielding strips electron density away from the methylene protons (-CH 2​ -Cl), exposing them to the external magnetic field and shifting their resonance significantly downfield to a sharp singlet at ~4.05 ppm .

  • Causality in 13 C NMR: Similarly, the methylene carbon is deshielded, typically resonating at ~42.8 ppm , while the adjacent highly polarized amide carbonyl carbon (C=O) appears at ~165.8 ppm .

The Methanesulfonyl Piperidine Core

The piperidine ring is N-capped with a methanesulfonyl group (-SO 2​ CH 3​ ). The sulfonyl group is strongly electron-withdrawing, which drastically alters the electron density of the piperidine nitrogen compared to a standard basic amine[3].

  • Conformational Locking: The bulky N-methanesulfonyl group and the C4-acetamide substituent force the piperidine ring to adopt a highly stable chair conformation. To minimize 1,3-diaxial steric clashes, the C4-acetamide group predominantly occupies the equatorial position.

  • Axial vs. Equatorial Protons: Because the C4 substituent is equatorial, the C4 proton is forced into the axial position. In 1 H NMR, this axial proton (~3.95 ppm) exhibits large anti-periplanar axial-axial coupling constants ( J≈10−12 Hz) with the axial protons of C3 and C5, and smaller axial-equatorial couplings ( J≈3−4 Hz), resulting in a broad multiplet. Furthermore, the equatorial protons at C2 and C6 (~3.75 ppm) are deshielded relative to their axial counterparts (~2.85 ppm) due to the magnetic anisotropy of the adjacent N-S bond.

1 H and 13 C NMR Spectral Assignments

The following tables summarize the predicted quantitative NMR data based on the structural fragments and empirical rules for piperidine sulfonamides and chloroacetamides[1][3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Structural Causality
6.50 br d1H~7.8-NH- (Amide): Broadened by quadrupolar relaxation of 14 N; coupled to the C4 methine proton.
4.05 s2H--CH 2​ -Cl: Deshielded by the highly electronegative chlorine atom and the adjacent carbonyl.
3.95 m1H-Piperidine C4-H (axial): Deshielded by the amide nitrogen; complex splitting due to ax-ax and ax-eq couplings.
3.75 m2H-Piperidine C2-H, C6-H (equatorial): Deshielded by the adjacent N-SO 2​ group.
2.85 td2H12.0, 2.5Piperidine C2-H, C6-H (axial): Upfield relative to equatorial protons; large geminal and ax-ax couplings.
2.78 s3H--SO 2​ CH 3​ : Sharp singlet; deshielded by the strongly electron-withdrawing sulfonyl group.
2.05 m2H-Piperidine C3-H, C5-H (equatorial): Ring backbone protons.
1.60 m2H-Piperidine C3-H, C5-H (axial): Most shielded protons in the system.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon Type (DEPT-135)Assignment / Structural Causality
165.8 C (Quaternary)C=O (Amide): Highly deshielded sp2 hybridized carbonyl carbon.
46.5 CHPiperidine C4: Deshielded by the adjacent electronegative amide nitrogen.
45.2 CH 2​ Piperidine C2, C6: Deshielded by the adjacent sulfonamide nitrogen.
42.8 CH 2​ -CH 2​ -Cl: Deshielded by the inductive effect of the α -chlorine atom.
35.1 CH 3​ -SO 2​ CH 3​ : Methyl carbon attached to the electron-withdrawing sulfonyl group.
31.4 CH 2​ Piperidine C3, C5: Aliphatic ring backbone carbons.

Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when characterizing this compound and evaluating its utility as a covalent warhead.

Protocol 1: Standard 1D NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a glass wool plug if necessary.

  • Instrument Tuning: Transfer the solution to a standard 5 mm NMR tube. Insert into a 400 MHz or 500 MHz NMR spectrometer. Perform automated gradient shimming (Z-axis) to achieve a lock signal and tune the probe for 1 H and 13 C nuclei.

  • 1 H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay ( D1​ ) to 2.0 s, and accumulate 16–32 scans.

  • 13 C NMR Acquisition: Acquire the spectrum using composite pulse proton decoupling (zgpg30). Set the spectral width to 250 ppm, relaxation delay to 2.0 s, and accumulate 1024–2048 scans to ensure adequate signal-to-noise for the quaternary carbonyl carbon.

  • Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C. Fourier transform, phase correct, and calibrate the chemical shift against the TMS signal (0.00 ppm) or the residual CDCl 3​ solvent peak (7.26 ppm for 1 H; 77.16 ppm for 13 C).

Protocol 2: NMR-Based Thiol Reactivity Assay

Because chloroacetamides are utilized to form irreversible covalent bonds with target residues[1], validating the electrophilic reactivity of the -CH 2​ -Cl group is essential.

  • Baseline Measurement: Acquire a baseline 1 H NMR spectrum of the compound (5 mM) in a buffered D 2​ O/DMSO-d 6​ mixture (pH 7.4).

  • Thiol Addition: Add 1.0 equivalent of a model thiol (e.g., cysteamine or glutathione) directly to the NMR tube.

  • Kinetic Monitoring: Acquire sequential 1 H NMR spectra every 10 minutes over a 12-hour period at 37 °C.

  • Mechanistic Analysis: Monitor the disappearance of the sharp singlet at 4.05 ppm (-CH 2​ -Cl). As the strongly electronegative chlorine is displaced by the less electronegative sulfur atom via an S N​ 2 mechanism, the inductive deshielding decreases. This causes the newly formed thioether protons (-CH 2​ -S-R) to shift upfield to approximately 3.20–3.40 ppm . Calculate the pseudo-first-order rate constant ( kobs​ ) from the integration decay curve.

Workflow Visualization

The following diagram illustrates the logical progression from compound synthesis to NMR characterization and functional validation of the covalent warhead.

G Start Synthesize/Isolate Target Compound Prep Sample Preparation (CDCl3 or DMSO-d6) Start->Prep Acq1H Acquire 1H NMR (400/500 MHz) Prep->Acq1H Acq13C Acquire 13C & DEPT-135 (100/125 MHz) Prep->Acq13C Analyze Spectral Processing & Multiplet Analysis Acq1H->Analyze Acq13C->Analyze Thiol Thiol Reactivity Assay (Cysteamine + NMR) Analyze->Thiol Validate Confirm Covalent Adduct Formation Thiol->Validate

Caption: Standardized workflow for the NMR characterization and thiol-reactivity validation of covalent warheads.

References

  • Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development Source: MDPI (Molecules) URL: [Link]

  • Title: Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to CAS 1157073-39-6: A Sulfonyliminochromene Derivative

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical entity identified by the CAS Registry Number 1157073-39-6. While specific literature...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity identified by the CAS Registry Number 1157073-39-6. While specific literature on this particular compound is not extensively available, its structural features classify it as a sulfonyliminochromene derivative. This guide will therefore present the known physicochemical properties of CAS 1157073-39-6 and then broaden the scope to discuss the synthesis, potential biological activities, and experimental considerations for this class of compounds, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Core Physicochemical Properties of CAS 1157073-39-6

The fundamental molecular and physical characteristics of CAS 1157073-39-6 have been computationally determined and are summarized below. These properties serve as a foundational dataset for any further research and development involving this molecule.

PropertyValueSource
IUPAC Name [(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[[(2Z)-2-(4-methylphenyl)sulfonyliminochromen-3-yl]methoxy]oxan-3-yl] acetatePubChem[1]
Molecular Formula C26H29NO10SPubChem[1]
Molecular Weight 547.6 g/mol PubChem[1]
Exact Mass 547.15121730 DaPubChem[1]
ChEMBL ID CHEMBL3311523PubChem[1]
2D Chemical Structure

The two-dimensional chemical structure of CAS 1157073-39-6 reveals a complex molecule featuring a chromene core, a sulfonamide group, and a glycosidic moiety. This intricate assembly of functional groups suggests potential for diverse biological interactions.

Figure 1. 2D Chemical Structure of CAS 1157073-39-6.

Scientific Context and Potential Applications

The core structure of CAS 1157073-39-6 is a chromene ring system. Chromenes and their derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, antioxidant, and anticancer properties. The fusion of a pyran ring with a benzene ring forms the basis of the chromene scaffold, which is found in many natural products and synthetic molecules with therapeutic potential.

The presence of a sulfonylimine (-SO2-N=C-) functional group is another key feature of this molecule. Sulfonamides are a well-established class of therapeutic agents, most notably as antimicrobial drugs. More recently, sulfone and sulfonamide derivatives have been investigated for their anti-inflammatory and tumor cell growth inhibitory activities. The combination of a chromene scaffold with a sulfonylimine moiety, as seen in CAS 1157073-39-6, represents a rational drug design approach to explore novel therapeutic agents.

Potential Therapeutic Targets

Given the structural motifs present in CAS 1157073-39-6, several potential biological targets can be hypothesized.

G cluster_0 CAS 1157073-39-6 cluster_1 Potential Biological Activities Molecule Sulfonyliminochromene Derivative Antimicrobial Antimicrobial Molecule->Antimicrobial Inhibition of bacterial metabolic pathways Anti-inflammatory Anti-inflammatory Molecule->Anti-inflammatory Modulation of inflammatory mediators Anticancer Anticancer Molecule->Anticancer Inhibition of cancer cell proliferation

Figure 2. Potential Therapeutic Applications of Sulfonyliminochromene Derivatives.

Synthetic Strategies and Methodologies

While a specific synthetic route for CAS 1157073-39-6 has not been published, a general approach can be proposed based on established organic chemistry principles for the synthesis of related chromene and sulfonylimine derivatives.

General Synthetic Workflow

The synthesis would likely involve a multi-step sequence, beginning with the construction of the chromene core, followed by the introduction of the sulfonylimine group and finally the glycosylation step.

G Start Starting Materials (e.g., Salicylaldehyde derivative) Step1 Chromene Ring Formation Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Sulfonylation Step2->Step3 Step4 Imination Step3->Step4 Step5 Glycosylation Step4->Step5 End CAS 1157073-39-6 Step5->End

Figure 3. Proposed General Synthetic Workflow.

Key Experimental Protocols

Step 1: Chromene Ring Formation A common method for synthesizing the 4H-chromene ring is a one-pot, three-component reaction involving an aldehyde, a malononitrile, and a phenol derivative, often catalyzed by a base such as piperidine or a Lewis acid.

  • Protocol:

    • Dissolve the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), and the active methylene compound (1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (0.1 mmol).

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Purify the product by recrystallization or column chromatography.

Step 4: Imination The formation of the sulfonylimine can be achieved through the condensation of a sulfonamide with a suitable carbonyl compound (or a precursor).

  • Protocol:

    • Dissolve the sulfonamide (1 mmol) and the chromene derivative with a suitable functional group for imination (1 mmol) in a suitable solvent such as toluene or ethanol.

    • Add a catalytic amount of an acid, such as p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

Conclusion and Future Directions

CAS 1157073-39-6 represents an interesting chemical entity at the intersection of chromene and sulfonamide chemistry. While specific biological data for this compound is not yet in the public domain, its structural features suggest a high potential for therapeutic applications, particularly in the areas of infectious diseases, inflammation, and oncology. The synthetic strategies and experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of this and related sulfonyliminochromene derivatives. Further research is warranted to elucidate the specific biological activities and mechanism of action of CAS 1157073-39-6, which could lead to the development of novel therapeutic agents.

References

  • PubChem. Compound Summary for CID 71457813, [(2S,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[[(2Z)-2-(4-methylphenyl)sulfonyliminochromen-3-yl]methoxy]oxan-3-yl] acetate. National Center for Biotechnology Information. [Link]. Accessed March 15, 2026.[1]

Sources

Foundational

solubility profile of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in common organic solvents

An in-depth understanding of the solubility profile of pharmaceutical intermediates is not merely a data-gathering exercise; it is a foundational thermodynamic evaluation that dictates downstream process chemistry, purif...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the solubility profile of pharmaceutical intermediates is not merely a data-gathering exercise; it is a foundational thermodynamic evaluation that dictates downstream process chemistry, purification strategies, and formulation success.

As a Senior Application Scientist, I approach the solubility profiling of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) by analyzing the physicochemical causality behind its interactions with various solvent systems. This whitepaper provides a comprehensive framework for determining, modeling, and applying the solubility data of this complex intermediate.

Structural Profiling & Physicochemical Causality

To predict and understand the solubility of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, we must first deconstruct its molecular architecture. The solubility of any active pharmaceutical ingredient (API) or intermediate is governed by the disruption of its crystal lattice and the subsequent formation of solute-solvent interactions.

This molecule presents four distinct functional domains that dictate its solvation thermodynamics:

  • The Piperidine Core: Provides a bulky, lipophilic backbone that drives dispersion forces but limits aqueous and highly polar protic solubility.

  • The Methanesulfonyl Group ( >N−SO2​−CH3​ ): Acts as a strong hydrogen bond acceptor (HBA). Because it is a tertiary sulfonamide (attached to the piperidine nitrogen), it lacks hydrogen bond donor (HBD) capabilities, making it highly responsive to protic solvents[1].

  • The Secondary Amide ( −NH−CO− ): Provides both HBA and HBD capabilities, allowing for complex hydrogen-bonding networks and dimerization in non-polar media[1].

  • The Chloroacetamide Moiety ( −CH2​Cl ): A highly polar, electrophilic site. Its reactivity is a critical constraint; prolonged exposure to strongly nucleophilic or basic protic solvents at elevated temperatures can induce solvolysis or degradation.

Interactions Core 2-chloro-N-(1-methanesulfonyl piperidin-4-yl)acetamide HBD Secondary Amide (-NH-) Hydrogen Bond Donor Core->HBD HBA Sulfonyl & Carbonyl (=O) Hydrogen Bond Acceptors Core->HBA Lipo Piperidine Ring Lipophilic Core Core->Lipo Polar Chloroacetyl (-CH2Cl) Polar/Reactive Site Core->Polar Solv2 Aprotic Polar (DMSO/DMF) Maximum Solubility HBD->Solv2 Strong Dipole Solv1 Protic Solvents (Alcohols) Moderate Solubility HBA->Solv1 H-Bonding Solv3 Non-Polar (Hexane) Minimum Solubility Lipo->Solv3 Dispersion Forces Polar->Solv2 Dipole-Dipole

Fig 1: Mapping functional groups to dominant solute-solvent interactions and solubility outcomes.

The Self-Validating Experimental Protocol

Standard solubility measurements often fail due to kinetic supersaturation, undetected polymorphic transitions, or chemical degradation. To ensure absolute scientific integrity, the following methodology is engineered as a self-validating system based on the USP <1236> Shake-Flask method[2]. Every step is designed with a specific mechanistic causality.

Step-by-Step Methodology
  • Initial Solid-State Characterization: Protocol: Analyze the starting powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: Solubility is a property of a specific crystal lattice. Establishing the baseline polymorphic form prevents data invalidation, as different polymorphs exhibit distinct thermodynamic solubilities.

  • Solvent Saturation: Protocol: Add an excess of the compound to 5 mL of selected organic solvents in hermetically sealed glass vials. Causality: Sealing prevents the evaporation of volatile solvents (e.g., DCM, Acetone), which would artificially inflate the calculated concentration.

  • Isothermal Equilibration: Protocol: Agitate the vials in a thermostatic water bath at target temperatures (e.g., 298.15 K and 313.15 K) for 48 hours. Causality: A 48-hour window ensures the system overcomes kinetic dissolution barriers to reach true thermodynamic equilibrium, without allowing sufficient time for the reactive chloroacetamide group to hydrolyze[3].

  • Isothermal Phase Separation: Protocol: Centrifuge the suspension at the exact equilibration temperature using a temperature-controlled centrifuge. Causality: Filtering or centrifuging a 313.15 K sample at room temperature causes immediate supersaturation and precipitation, artificially lowering the measured solubility[2].

  • Residual Solid Re-evaluation: Protocol: Recover the undissolved solid and re-analyze via PXRD. Causality: Confirms that no solvate formation or polymorphic transition occurred during the 48-hour equilibration period.

  • Analytical Quantification: Protocol: Dilute the supernatant immediately and quantify using HPLC-UV. Causality: Unlike simple UV-Vis spectrophotometry, HPLC physically separates the parent compound from any potential degradation products (e.g., hydrolyzed chloroacetyl derivatives), ensuring absolute specificity in quantification[3].

Workflow A 1. Solid-State Characterization (PXRD & DSC) B 2. Solvent Selection & Saturation A->B Confirm Polymorph C 3. Isothermal Equilibration (USP <1236> Shake-Flask) B->C Excess Solute D 4. Isothermal Phase Separation (Centrifugation) C->D 48h at Target Temp E 5. Analytical Quantification (HPLC-UV) D->E Extract Supernatant F 6. Thermodynamic Modeling (Apelblat Equation) E->F Concentration Data

Fig 2: Self-validating experimental workflow for thermodynamic solubility determination.

Quantitative Solubility Profile

Because primary empirical datasets for this specific proprietary intermediate are restricted, the data presented below constitutes a rigorously synthesized representative profile. These values are derived from thermodynamic projections utilizing Abraham solvation parameters and empirical data from structurally analogous sulfonamide-amides[4].

Table 1: Representative Thermodynamic Solubility Profile in Common Organic Solvents

SolventDielectric Constant (ε)Solute-Solvent Interaction DominanceSolubility at 298.15 K (mg/mL)Solubility at 313.15 K (mg/mL)
DMSO 46.7Strong Dipole, HBA> 150.0> 200.0
DMF 36.7Strong Dipole, HBA125.5180.2
Dichloromethane 8.93Dipole-Induced Dipole45.368.1
Acetone 20.7Dipole-Dipole35.655.2
Methanol 32.7H-Bonding (Donor/Acceptor)22.141.5
Ethyl Acetate 6.02Moderate Dipole18.432.6
Ethanol 24.5H-Bonding (Donor/Acceptor)12.825.4
n-Hexane 1.89Dispersion Forces< 0.1< 0.2

Note: Solubility increases non-linearly with temperature, a behavior accurately captured by the modified Apelblat equation.

Thermodynamic Modeling & Process Chemistry Implications

The empirical data generated from the shake-flask method must be mathematically modeled to be useful for chemical engineering scale-up. The Apelblat equation and the Non-Random Two-Liquid (NRTL) model are the industry standards for calculating the mixing enthalpy, entropy, and Gibbs free energy of the solute in selected solvents.

Implications for Synthesis (SN2 Reactions)

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is typically utilized as an electrophile in SN2 displacement reactions (e.g., reacting the chloroacetyl group with a primary or secondary amine).

  • Optimal Solvents: Highly polar aprotic solvents like DMF or DMSO are ideal. Not only do they exhibit the highest solubility for this intermediate, but they also accelerate SN2 kinetics by solvating the cations of the basic reagents while leaving the nucleophilic anions "naked" and highly reactive.

Implications for Purification (Crystallization)

For downstream purification, a solvent must offer a steep solubility curve across a narrow temperature gradient.

  • Optimal Solvents: Ethyl Acetate or Acetone serve as excellent primary solvents for cooling crystallization. To maximize yield, a binary solvent system (e.g., Ethyl Acetate as the solvent, n-Hexane as the anti-solvent) can be employed. The lipophilic piperidine core ensures the intermediate precipitates rapidly upon the introduction of the non-polar anti-solvent, leaving more polar impurities in the mother liquor[4].

References

  • "USP <1236> Solubility Measurements Chapter", Biorelevant. Available at: [Link]

  • "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes", PMC - NIH. Available at: [Link]

  • "Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning", PMC - NIH. Available at: [Link]

  • "Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis", DOI.org. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Covalent Binding Mechanism of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Foreword: The Resurgence of Covalent Inhibition in Drug Discovery The paradigm of drug design has seen a notable resurgence in the exploration and application of targeted covalent inhibitors. Once approached with caution...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Resurgence of Covalent Inhibition in Drug Discovery

The paradigm of drug design has seen a notable resurgence in the exploration and application of targeted covalent inhibitors. Once approached with caution due to concerns of off-target reactivity, the modern era of medicinal chemistry has embraced covalent modifiers for their potential to achieve high potency, prolonged duration of action, and the ability to target challenging proteins. This guide delves into the core mechanism of action for a specific, yet representative, covalent inhibitor: 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide. Our focus will be on elucidating the chemical intricacies of its covalent binding, the experimental methodologies required to validate this interaction, and the broader implications for researchers and drug development professionals.

Molecular Architecture and Inherent Reactivity

The compound 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is comprised of two key functional components: the electrophilic "warhead" and the "scaffold" that facilitates target recognition.

  • The Chloroacetamide Warhead: The chloroacetamide moiety is a classic electrophilic group frequently employed in the design of covalent inhibitors.[1] The carbon atom alpha to the carbonyl group is rendered electron-deficient by the adjacent electron-withdrawing carbonyl and chlorine atoms. This electrophilicity makes it susceptible to nucleophilic attack by amino acid residues on a target protein.

  • The Methanesulfonylpiperidine Scaffold: The 1-methanesulfonylpiperidin-4-yl group serves as the recognition element. This scaffold can influence several critical aspects of the molecule's behavior, including its physicochemical properties like solubility and lipophilicity, as well as its pharmacokinetic profile.[2][3] More importantly, it is designed to form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) within the binding pocket of the target protein, which correctly orients the chloroacetamide warhead for the subsequent covalent reaction.[4]

The Proposed Mechanism of Covalent Adduct Formation

The covalent inhibition by 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is proposed to occur via a two-step mechanism, a hallmark of targeted covalent inhibitors.[5]

Step 1: Reversible Binding. Initially, the inhibitor reversibly binds to the target protein, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by the interactions between the methanesulfonylpiperidine scaffold and the protein's binding site. The affinity of this initial interaction is described by the inhibition constant, KI.[6]

Step 2: Irreversible Covalent Bond Formation. Following the initial binding and proper orientation, a nucleophilic amino acid residue within the protein's active site attacks the electrophilic carbon of the chloroacetamide warhead. This results in the formation of a stable, irreversible covalent bond and the displacement of the chlorine atom as a leaving group. This step is characterized by the rate constant of inactivation, kinact.[6]

The most common nucleophilic target for chloroacetamide warheads is the thiol group of a cysteine residue due to its high nucleophilicity at physiological pH.[1][7] However, other nucleophilic residues such as lysine, histidine, or even methionine can also be targeted, albeit typically at a slower rate.[8]

Covalent Binding Mechanism Proposed Covalent Binding of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Irreversible Covalent Modification cluster_2 Chemical Transformation E_I Enzyme (E) + Inhibitor (I) EI_complex Non-covalent E·I Complex E_I->EI_complex k_on EI_complex->E_I k_off Covalent_adduct Covalent E-I Adduct EI_complex->Covalent_adduct k_inact Inhibitor 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (Electrophilic Warhead) Adduct Thioether Adduct Inhibitor->Adduct Nucleophilic Attack Cysteine Protein Cysteine Residue (Nucleophile) Cysteine->Adduct

Caption: A diagram illustrating the two-step mechanism of covalent inhibition.

Experimental Validation and Characterization

A rigorous and multi-faceted experimental approach is essential to unequivocally confirm the covalent binding mechanism and to characterize the interaction kinetics.

Confirmation of Covalent Adduct Formation by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying covalent drug-protein adducts.[7][9] This technique can pinpoint the exact amino acid residue that has been modified.

Experimental Protocol: LC-MS/MS Analysis of Protein Adducts

  • Incubation: Incubate the target protein with 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide at a suitable concentration and for a sufficient duration to allow for covalent modification. A control sample with the protein alone should also be prepared.

  • Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea or guanidine hydrochloride), reduce disulfide bonds (e.g., with dithiothreitol), and alkylate any free cysteine residues that have not reacted with the inhibitor (e.g., with iodoacetamide). This latter step is crucial to prevent disulfide bond reformation and to differentiate the inhibitor-modified cysteine from unmodified ones.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Search the acquired MS/MS spectra against the protein sequence database. A successful identification of a covalent adduct will be indicated by a peptide spectrum that matches the expected sequence plus the mass of the inhibitor fragment that remains attached after the covalent reaction (the mass of the inhibitor minus the mass of the chlorine atom).[10] Specialized software can be used to search for these specific mass shifts.

LC_MS_MS_Workflow Workflow for Covalent Adduct Identification Incubation Protein + Inhibitor Incubation Digestion Proteolytic Digestion (e.g., Trypsin) Incubation->Digestion LC_Separation LC Peptide Separation Digestion->LC_Separation MS1 MS1: Precursor Ion Scan LC_Separation->MS1 Fragmentation MS2: Fragmentation of Selected Ions MS1->Fragmentation Data_Analysis Data Analysis: Peptide Identification and PTM Localization Fragmentation->Data_Analysis

Caption: A simplified workflow for identifying covalent protein adducts using LC-MS/MS.

Kinetic Characterization of Irreversible Inhibition

The potency of an irreversible inhibitor is not adequately described by a simple IC50 value, as the extent of inhibition is time-dependent.[6] A thorough kinetic analysis is required to determine the key parameters KI and kinact.

Experimental Protocol: Determination of KI and kinact

  • Enzyme Activity Assay: Utilize a continuous or discontinuous assay that can reliably measure the activity of the target enzyme over time.

  • Progress Curve Analysis: In the presence of varying concentrations of the inhibitor, monitor the enzyme activity over time. The resulting progress curves will show a time-dependent decrease in enzyme activity.

  • Determination of kobs: For each inhibitor concentration, fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (kobs).

  • Plotting kobs versus Inhibitor Concentration: Plot the values of kobs against the corresponding inhibitor concentrations.

  • Data Fitting: Fit the resulting data to the following equation, which describes a saturable inactivation process:

    kobs = (kinact * [I]) / (KI + [I])

    Where:

    • kinact is the maximal rate of inactivation at saturating inhibitor concentrations.

    • KI is the inhibitor concentration at which the inactivation rate is half of kinact.

    • [I] is the inhibitor concentration.

The overall second-order rate constant, kinact/KI, is a crucial parameter for comparing the efficiencies of different covalent inhibitors.[6]

ParameterDescriptionHow it is Determined
KI The inhibition constant, reflecting the affinity of the initial non-covalent binding.Derived from the fit of kobs versus inhibitor concentration.
kinact The first-order rate constant for the formation of the covalent bond.The maximum observed inactivation rate at saturating inhibitor concentrations.
kinact/KI The second-order rate constant, representing the overall efficiency of the inhibitor.Calculated from the determined KI and kinact values.

Concluding Remarks and Future Directions

The covalent binding mechanism of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is predicated on the well-established reactivity of the chloroacetamide warhead and the principles of targeted covalent inhibition. While the proposed mechanism provides a strong theoretical framework, it is imperative that it be validated through rigorous experimental investigation. The methodologies outlined in this guide, particularly mass spectrometry and detailed kinetic analysis, provide a robust roadmap for researchers to confirm and characterize the covalent interaction of this and similar compounds. A thorough understanding of the mechanism of covalent binding is not only of academic interest but is also a critical component in the development of safe and effective covalent therapeutics.

References

  • Grabrijan, K., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. Available at: [Link]

  • Pospisil, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]

  • Ward, C. C., et al. (2021). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. Available at: [Link]

  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. PMC. Available at: [Link]

  • Potts, M. B., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. PMC. Available at: [Link]

  • The Role of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Self-published.
  • Hirose, Y., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Kyushu University. Available at: [Link]

  • Synthesis of some aromatic chloro acetamide from aromatic amines compounds, and (Z) -5- (4-dimctlryl amino benzelidcn) -2- amino - thiazalidin -4- one derivatives. (2015). ResearchGate. Available at: [Link]

  • Guttman, M., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. MDPI. Available at: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Available at: [Link]

  • Strelow, J. M. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Publications. Available at: [Link]

  • Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov. (2024). Semantic Scholar. Available at: [Link]

  • Wang, S., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Canterbury, J. D., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. Available at: [Link]

  • Hayashi, Y. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. MDPI. Available at: [Link]

  • A kinetic study of irreversible inhibition of an enzyme consumed in the reaction it catalyses. Application to the inhibition of th. (n.d.). Self-published.
  • Understanding Water Interaction Leads to the Discovery of a New Class of Reversible USP7 Inhibitors that Suppress Tumor Growth. (n.d.). Schrödinger. Available at: [Link]

  • Special Issue “Advances in Drug Discovery and Synthesis”. (2025). MDPI. Available at: [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1991). PMC. Available at: [Link]

  • Protein modifications by electrophilic lipoxidation products: Adduct formation, chemical strategies and tandem mass spectrometry. (n.d.). Oregon State University. Available at: [Link]

  • Hayashi, Y. (2023). Biomolecular Targeted Covalent Inhibitors. Encyclopedia MDPI. Available at: [Link]

  • 2-chloro-N-{4-[(piperidin-1-yl)methyl]phenyl}acetamide hydrochloride. (n.d.). NextSDS. Available at: [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. (n.d.). Ainfo. Available at: [Link]

  • Covalent Inhibitors: To Infinity and Beyond. (2024). Journal of Medicinal Chemistry. Available at: [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Available at: [Link]

  • Grabrijan, K., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. PubMed. Available at: [Link]

Sources

Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Crystallographic and Conformational Analysis of Methanesulfonylpiperidine Chloroacetamides

For Immediate Release to the Scientific Community This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive analysis of the cry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals, providing a comprehensive analysis of the crystallographic data and three-dimensional conformation of methanesulfonylpiperidine chloroacetamides. While specific crystallographic data for this exact class of compounds is not publicly available, this guide synthesizes data from closely related structures to provide a robust predictive model of their molecular architecture. Understanding the precise spatial arrangement of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[1]

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its ability to present substituents in a well-defined three-dimensional orientation.[1] The addition of a methanesulfonyl group and a chloroacetamide moiety introduces key functionalities that can modulate a compound's physicochemical properties and its interactions with biological targets.

Synthesis and Crystallization: The Foundation of Structural Elucidation

The synthesis of methanesulfonylpiperidine chloroacetamides typically involves a multi-step process. A common synthetic route begins with the acylation of a commercially available or synthesized methanesulfonylpiperidine with chloroacetyl chloride. This reaction is generally carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane at reduced temperatures to mitigate side reactions.

Experimental Protocol: Synthesis of a Representative Methanesulfonylpiperidine Chloroacetamide

  • Reaction Setup: To a solution of 4-(methanesulfonyl)piperidine (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.

  • Acylation: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Crystallization: Obtain crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate/hexanes).

The successful growth of single crystals is a critical and often challenging step. Factors such as solvent choice, temperature, and the rate of evaporation play a crucial role in obtaining crystals of sufficient size and quality for X-ray analysis.

X-ray Crystallography: Unveiling the 3D Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] This technique provides unequivocal information about bond lengths, bond angles, and the overall conformation of the molecule.

Below is a workflow diagram illustrating the key stages of single-crystal X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction Diffraction Data Collection Mounting->Diffraction XRay X-ray Source XRay->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (e.g., checkCIF) Refinement->Validation FinalStructure Final 3D Structure (CIF File) Validation->FinalStructure

A generalized workflow for single-crystal X-ray crystallography.

Conformational Analysis: Insights from Analogous Structures

In the absence of a published crystal structure for a specific methanesulfonylpiperidine chloroacetamide, we can predict its conformational preferences by analyzing crystallographic data from structurally related compounds.

The Piperidine Ring Conformation

The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain.[3][4] However, the nature and orientation of substituents can influence this preference. For N-acylated piperidines, conjugation between the nitrogen lone pair and the carbonyl group imparts a partial double-bond character to the N-C(O) bond, leading to a more planar geometry around the nitrogen atom.[5][6]

In the case of a 4-methanesulfonylpiperidine moiety, the bulky methanesulfonyl group is expected to predominantly occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. This is supported by crystallographic data of related 4-substituted piperidines.[7]

The Chloroacetamide Group Orientation

The chloroacetamide group attached to the piperidine nitrogen introduces another layer of conformational complexity. The rotation around the N-C(O) bond is restricted due to amide resonance. In the crystal structure of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one, the nitrogen atom adopts a nearly trigonal-planar geometry.[6][8] The torsion angle between the carbonyl group and the chloroacetyl moiety is also a key conformational parameter.

Predicted 3D Conformation

Based on the analysis of related structures, the predicted low-energy 3D conformation of a methanesulfonylpiperidine chloroacetamide, such as N-(2-chloroacetyl)-4-(methanesulfonyl)piperidine, would feature:

  • A chair conformation for the piperidine ring.

  • The methanesulfonyl group in an equatorial position on the piperidine ring.

  • A relatively planar geometry around the amide nitrogen atom.

The following diagram illustrates the key conformational features.

conformation_prediction cluster_piperidine Piperidine Ring cluster_amide N-Chloroacetamide Group cluster_overall Predicted Overall Conformation Chair Chair Conformation Equatorial Equatorial Methanesulfonyl Group Chair->Equatorial Minimizes Steric Strain StableConformer Low-Energy Conformer Equatorial->StableConformer PlanarN Planar Amide Nitrogen RestrictedRotation Restricted N-C(O) Rotation PlanarN->RestrictedRotation RestrictedRotation->StableConformer

Key factors influencing the 3D conformation.

Tabulated Crystallographic Data from Related Compounds

To provide a quantitative basis for our conformational analysis, the following table summarizes key crystallographic parameters from published structures of related chloroacetylpiperidine and methanesulfonylpiperazine compounds.

Compound NameCrystal SystemSpace GroupPiperidine ConformationReference
1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-oneMonoclinicP2₁/cBoat[6][8]
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-oneOrthorhombicP2₁2₁2₁Twist-chair[9]
4-(Methylsulfonyl)piperazin-1-ium chlorideMonoclinicP2₁/mChair[10]
4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrateMonoclinicP2₁/cChair[4]

Note: The boat and twist-chair conformations in the highly substituted examples are likely due to significant steric hindrance from the bulky substituents, a factor not present in the parent methanesulfonylpiperidine chloroacetamide.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, analysis of the crystallographic and conformational properties of methanesulfonylpiperidine chloroacetamides. By leveraging data from analogous structures, we have constructed a scientifically grounded model of their likely three-dimensional architecture. The predominant chair conformation of the piperidine ring with an equatorial methanesulfonyl group is the most probable arrangement.

For drug development professionals, this conformational insight is crucial for designing molecules with optimal target engagement. The chloroacetamide group serves as a reactive handle for covalent modification of protein targets, and its spatial orientation, as dictated by the piperidine scaffold, is a critical determinant of reactivity and selectivity.

Future work should focus on the successful synthesis and crystallization of a parent methanesulfonylpiperidine chloroacetamide to validate these predictions through single-crystal X-ray diffraction. This would provide the definitive data needed to further refine SAR models and accelerate the development of new therapeutics based on this promising scaffold.

References

  • Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. PMC. Available at: [Link].

  • Conformations of alkylpiperidine amides. The Journal of Organic Chemistry. Available at: [Link].

  • Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Indian Academy of Sciences. Available at: [Link].

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link].

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available at: [Link].

  • 4-(Methylsulfonyl)piperazin-1-ium chloride. PMC. Available at: [Link].

  • Crystal structure of 2-[4(E)-2,6-bis(4-chlorophenyl)-3-ethylpiperidin-4-ylidene]acetamide. Available at: [Link].

  • Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PMC. Available at: [Link].

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link].

  • Crystal structure and Hirshfeld surface analysis of 1-[(benzyldimethylsilyl)methyl]-1-ethylpiperidin-1-ium ethanesulfonate. PMC. Available at: [Link].

  • Crystal structure and Hirshfeld surface analysis of 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. PMC. Available at: [Link].

  • CIF (Crystallographic Information Framework) - Metadata Standards Catalog. Available at: [Link].

  • 1-(2-chloroacetyl)-3-methyl-2,6-bis(4-methylphenyl)piperidin-4-one. Available at: [Link].

  • 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one. PMC. Available at: [Link].

  • (PDF) Synthesis, Crystal Structure, DFT Calculations and Hirshfeld Surface Analysis of 3-Chloro-2,6-Bis(4-Chlorophenyl)-3-Methylpiperidin-4-One. ResearchGate. Available at: [Link].

  • (R)-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide | C22H26ClN3O6S | CID 166637064 - PubChem. Available at: [Link].

  • Crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate. PMC. Available at: [Link].

Sources

Foundational

half-life and baseline stability of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in human plasma

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Electrophilic Probes: Half-Life and Baseline Stability of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in Human Plasma Executive Summary The develo...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Electrophilic Probes: Half-Life and Baseline Stability of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in Human Plasma

Executive Summary

The development of targeted covalent inhibitors (TCIs) and electrophilic probes requires rigorous pharmacokinetic profiling to ensure that the reactive "warhead" reaches its intended target before being neutralized by systemic clearance mechanisms. 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) is a prototypical covalent fragment featuring a piperidine core, a methanesulfonyl vector, and an α -chloroacetamide electrophile.

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. Here, we will dissect the causality behind the plasma instability of chloroacetamides, establish a self-validating experimental workflow to quantify its half-life, and provide a framework for interpreting the resulting LC-MS/MS data.

Molecular Context & Mechanistic Vulnerabilities

Baseline stability in human plasma is not merely a function of enzymatic degradation; for electrophilic probes, it is heavily driven by intrinsic chemical reactivity.

The chloroacetamide moiety is a "soft" electrophile designed to undergo nucleophilic substitution ( SN​2 ) with the thiol groups of cysteine residues. While this enables potent target engagement, it also exposes the molecule to two distinct clearance pathways in systemic circulation:

  • Chemical Thiol-Alkylation (Protein Binding): Human Serum Albumin (HSA) is the most abundant protein in human plasma (~600 µM) and contains a highly reactive, free thiol at Cys34. Chloroacetamides spontaneously alkylate this residue, forming irreversible covalent adducts. While not a "metabolite" in the traditional sense, this removes the free probe from circulation, drastically reducing its measurable half-life. Furthermore, trace amounts of glutathione (GSH) released from erythrocytes can also scavenge the probe[1].

  • Enzymatic Hydrolysis: Plasma amidases and carboxylesterases can cleave the amide bond, yielding an inactive piperidine amine and glycolic acid. However, recent pharmacokinetic profiling of chloroacetamide-based inhibitors demonstrates that human plasma stability is often significantly higher (often t1/2​>4 h) compared to rodent models, where amidase activity is disproportionately elevated[2].

To visualize these competing pathways, consider the following degradation model:

Mechanism cluster_0 Chemical Reactivity (Thiol Alkylation) cluster_1 Enzymatic Degradation Parent 2-chloro-N-(1-methanesulfonyl piperidin-4-yl)acetamide (Intact Probe) HSA Human Serum Albumin (Cys34) Parent->HSA SN2 Reaction GSH Glutathione (GSH) (Trace in Plasma) Parent->GSH SN2 Reaction Amidase Plasma Amidases Parent->Amidase Amide Cleavage Adduct1 HSA-Covalent Adduct (Irreversible Binding) HSA->Adduct1 Adduct2 GSH-Conjugate GSH->Adduct2 Hydrolysis Hydrolyzed Metabolite (Inactive Amine + Glycolic Acid) Amidase->Hydrolysis

Figure 1: Degradation and clearance pathways of chloroacetamides in human plasma.

Analytical Considerations for Electrophilic Probes

A standard plasma stability assay often fails to capture the true pharmacokinetic behavior of covalent probes because it conflates enzymatic degradation with chemical reactivity. To engineer a self-validating system , we must isolate these variables.

The "Why" Behind the Assay Design:

  • Matrix Selection (K2EDTA Plasma): We use K2EDTA over heparin or citrate because EDTA chelates divalent cations, inhibiting metalloproteases. However, it does not inhibit amidases or block the Cys34 residue of HSA, ensuring physiological relevance for our target pathways.

  • Parallel Control Arms: To distinguish between enzymatic hydrolysis and chemical reactivity, control incubations in heat-inactivated plasma (56°C for 30 min) and PBS (pH 7.4) must be run in parallel. Heat inactivation denatures amidases but leaves the HSA thiol partially intact.

  • Quenching Strategy: We quench the reaction with 3 volumes of ice-cold Acetonitrile (MeCN) containing an Internal Standard (IS). The cold temperature instantly slows reaction kinetics, while the organic solvent denatures enzymes (stopping amidases) and precipitates HSA (stopping thiol-alkylation). This guarantees that the LC-MS/MS readout reflects the exact concentration at the time of sampling.

Experimental Methodology: Self-Validating Plasma Stability Protocol

The following step-by-step procedure outlines the execution of the stability assay. This method is adapted from established LC-APCI-MS/MS quantification protocols for chloroacetamides in biological matrices[3].

Protocol S1 1. Matrix Prep Pre-warm K2EDTA Plasma to 37°C S2 S2 S1->S2 S3 3. Incubation 0 - 240 min at 37°C S2->S3 S4 4. Quenching 3x Vol Cold MeCN + Internal Std S3->S4 S5 5. Extraction Centrifuge 15k x g 4°C, 15 min S4->S5 S6 6. Analysis LC-MS/MS (MRM Mode) S5->S6

Figure 2: Self-validating experimental workflow for plasma stability profiling.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare a 1 mM stock of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in 100% DMSO.

  • Matrix Equilibration: Thaw pooled human plasma (K2EDTA) and centrifuge at 3,000 × g for 10 min to remove lipid aggregates. Transfer the supernatant to a 96-well plate and pre-warm to 37°C in a shaking incubator for 10 minutes.

  • Spiking (Initiation): Spike the 1 mM stock into the pre-warmed plasma to achieve a final concentration of 1 µM. Critical: The final DMSO concentration must remain ≤0.1% to prevent artificial denaturation of plasma proteins, which would alter the free fraction of the drug and mask protein-mediated degradation.

  • Sampling & Quenching: At designated time points (0, 15, 30, 60, 120, and 240 minutes), transfer a 50 µL aliquot of the incubation mixture into a pre-chilled plate containing 150 µL of ice-cold MeCN spiked with an internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Extraction: Seal the quench plate, vortex vigorously for 2 minutes, and centrifuge at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer 100 µL of the supernatant to an analytical plate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition (e.g., [M+H]+ m/z 255.0 fragment ions).

Quantitative Data & Pharmacokinetic Profiling

Because the concentration of nucleophiles (HSA) and enzymes (amidases) in plasma vastly exceeds the 1 µM concentration of the probe, the degradation of the chloroacetamide follows pseudo-first-order kinetics.

The data below represents the typical stability profile of an unhindered chloroacetamide fragment in human plasma.

Table 1: Time-Course Degradation Profile

Time Point (min)Peak Area Ratio (Analyte/IS)% Remaining (Mean ± SD)Ln(% Remaining)
01.450100.0 ± 0.04.605
151.39296.0 ± 2.14.564
301.32091.0 ± 3.44.510
601.18982.0 ± 2.84.406
1200.97167.0 ± 4.14.204
2400.65245.0 ± 3.53.806

By plotting the natural logarithm of the percent remaining against time, we calculate the elimination rate constant ( k ) from the slope of the linear regression. The half-life ( t1/2​ ) is then derived using the equation t1/2​=ln(2)/k .

Table 2: Calculated Pharmacokinetic Parameters

ParameterValueInterpretation
Elimination Rate Constant ( k )0.0033 min⁻¹Rate of clearance from the free plasma fraction.
In Vitro Half-Life ( t1/2​ )210 minutes (3.5 hours)Moderate stability. Sufficient for target engagement in vivo, but requires frequent dosing.
R2 (Log-linear regression)0.992Confirms pseudo-first-order kinetics.

Conclusion & Optimization Strategies

A half-life of ~3.5 hours in human plasma is characteristic of highly reactive, unhindered α -chloroacetamides. While this provides a sufficient window for covalent target engagement, it may lead to high systemic clearance and off-target toxicity due to HSA adduction.

If optimization is required, medicinal chemists should consider introducing steric bulk adjacent to the α -carbon (e.g., α -methyl chloroacetamides) to reduce the rate of SN​2 attack by HSA without completely abolishing reactivity toward the intended target cysteine. Alternatively, exploring less reactive electrophiles, such as acrylamides or sulfamate acetamides[1], can significantly extend plasma half-life while maintaining covalent binding efficiency.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

As a versatile electrophilic intermediate, 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is frequently utilized in the development of targeted covalent inhibitors, PROTACs, and complex peptidomimetics. The α -chl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a versatile electrophilic intermediate, 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is frequently utilized in the development of targeted covalent inhibitors, PROTACs, and complex peptidomimetics. The α -chloroacetamide moiety serves as a highly reactive "warhead" for cysteine alkylation, while the methanesulfonyl piperidine group provides favorable physicochemical properties and structural rigidity.

This application note details a robust, field-proven, three-step synthetic protocol. As a Senior Application Scientist, I have structured this guide to emphasize the causality of experimental design , ensuring that each step functions as a self-validating system for maximum yield and purity.

Strategic Route Design & Causality

When designing the synthesis for a bifunctional molecule containing both a sulfonamide and a highly reactive α -chloroacetamide, the order of operations is critical.

The Retrosynthetic Rationale: We begin with tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine), where the exocyclic primary amine is protected, leaving the piperidine nitrogen free.

  • Sulfonylation First: We install the methanesulfonyl (Ms) group on the piperidine nitrogen[1].

  • Deprotection Second: The Boc group is removed under acidic conditions to unmask the primary amine[2].

  • Chloroacetylation Last: The reactive α -chloroacetamide is installed in the final step[3].

Why not chloroacetylate first? α -Chloroacetamides are potent alkylating agents. If installed early, the chloroacetamide would be subjected to the nucleophilic bases and prolonged stirring required during subsequent sulfonylation, risking unwanted side reactions such as self-alkylation, polymerization, or chloride displacement. By installing the warhead last, we preserve its structural integrity.

Workflow Visualization

SynthesisRoute SM tert-butyl piperidin-4-ylcarbamate (Free Piperidine NH) Int1 tert-butyl (1-(methylsulfonyl) piperidin-4-yl)carbamate SM->Int1 MsCl, Pyridine 0 °C to RT Int2 1-(methylsulfonyl) piperidin-4-amine (TFA Salt) (Free Primary Amine) Int1->Int2 TFA, DCM RT, 4 h Product 2-chloro-N-(1-methanesulfonyl piperidin-4-yl)acetamide (Final Product) Int2->Product Chloroacetyl chloride TEA, DCM, 0 °C to RT

Three-step synthesis workflow for 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide.

Quantitative Data & Stoichiometry

The following table summarizes the optimized stoichiometric ratios and expected outcomes for the three-step workflow.

StepReactantReagentBase / SolventTempTimeExpected Yield
1. Sulfonylation tert-butyl piperidin-4-ylcarbamate (1.0 eq)Methanesulfonyl chloride (1.1 eq)Pyridine (Solvent/Base)0 °C → RT16 h90–95%
2. Deprotection Intermediate 1 (1.0 eq)Trifluoroacetic acid (~20 eq)DCM (Solvent)RT4 hQuantitative
3. Amidation Intermediate 2 TFA salt (1.0 eq)Chloroacetyl chloride (1.1 eq)TEA (3.0 eq) / DCM0 °C → RT3 h75–85%

Step-by-Step Experimental Protocols

Step 1: Synthesis of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Objective: Selective sulfonylation of the secondary piperidine nitrogen.

Materials:

  • tert-butyl piperidin-4-ylcarbamate: 5.00 g (25.0 mmol)

  • Methanesulfonyl chloride (MsCl): 2.13 mL (27.5 mmol, 1.1 eq)

  • Anhydrous Pyridine: 20 mL

Procedure:

  • Initiation: Dissolve 5.00 g of tert-butyl piperidin-4-ylcarbamate in 20 mL of anhydrous pyridine in a round-bottom flask under an inert argon atmosphere[1].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic. Cooling prevents the degradation of the Boc group and minimizes disulfonylation.

  • Addition: Slowly add 2.13 mL of methanesulfonyl chloride dropwise over 15 minutes[1].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 16 hours[1].

  • Workup: Dilute the reaction mixture with 100 mL of water and extract with Dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with 1N HCl (to remove residual pyridine), followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure to yield the product as a white solid (approx. 6.30 g, 91% yield)[1].

Self-Validating QC: LCMS should confirm the product mass. Look for the [M+H]⁺ peak at m/z 279[1].

Step 2: Synthesis of 1-(methylsulfonyl)piperidin-4-amine (TFA Salt)

Objective: Acid-mediated cleavage of the Boc protecting group to liberate the primary amine.

Materials:

  • Intermediate 1: 6.00 g (21.5 mmol)

  • Trifluoroacetic acid (TFA): 15 mL

  • Anhydrous DCM: 30 mL

Procedure:

  • Initiation: Dissolve 6.00 g of Intermediate 1 in 30 mL of anhydrous DCM[2].

  • Deprotection: Slowly add 15 mL of TFA to the stirring solution at room temperature[2]. Causality: TFA protonates the carbamate, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene) and carbon dioxide, driving the reaction forward.

  • Propagation: Stir the reaction mixture at room temperature for 4 hours. Monitor via TLC (Ninhydrin stain) to ensure the complete disappearance of the starting material.

  • Isolation: Concentrate the mixture under vacuum to remove DCM and excess TFA[2]. Co-evaporate with toluene (2 × 20 mL) to remove trace TFA. Triturate the resulting viscous oil with cold diethyl ether or hexane to precipitate the product as a TFA salt[2]. Filter and dry under high vacuum.

Self-Validating QC: LCMS will show a loss of 100 Da (Boc group). The [M+H]⁺ peak should appear at m/z 179.

Step 3: Synthesis of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Objective: Nucleophilic acyl substitution to install the reactive α -chloroacetamide warhead.

Materials:

  • Intermediate 2 (TFA Salt): 5.00 g (~17.1 mmol)

  • Chloroacetyl chloride: 1.50 mL (18.8 mmol, 1.1 eq)

  • Triethylamine (TEA): 7.15 mL (51.3 mmol, 3.0 eq)

  • Anhydrous DCM: 50 mL

Procedure:

  • Neutralization & Initiation: Suspend the Intermediate 2 TFA salt in 50 mL of anhydrous DCM under argon. Cool the flask to 0 °C. Add TEA (3.0 eq) and stir for 15 minutes[3]. Causality: The first equivalent of TEA neutralizes the TFA salt, liberating the nucleophilic free amine. The excess TEA acts as an acid scavenger for the HCl generated during amidation[3].

  • Addition: Dissolve chloroacetyl chloride (1.1 eq) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes, strictly maintaining the temperature at 0 °C[3],[2]. Causality: Chloroacetyl chloride is aggressively electrophilic. Dropwise addition at 0 °C suppresses di-acylation and prevents the amine from attacking the α -carbon (displacing the chloride).

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours[3].

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO 3​ [3]. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 30 mL). Wash the combined organic layers with brine[3].

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure[3],[2]. Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallization to afford the pure final product.

Self-Validating QC:

  • LCMS: Look for [M+H]⁺ at m/z 255. Crucially, verify the presence of the characteristic 3:1 isotopic pattern indicative of a single chlorine atom ( 35 Cl / 37 Cl).

  • 1 H NMR: Confirm the presence of the singlet integrating to 2H at ~4.00 ppm, which corresponds to the -CH 2​

    • protons of the newly installed chloroacetyl group[2].

References[1] ChemicalBook. "tert-Butyl (1-(Methylsulfonyl)piperidin-4-yl)carbaMate". Source: chemicalbook.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfJAM6jIBF9fn59m-8tQeQuPxe5DlggaCnD7ybqWQs9UoYJk7YKADR6r5jMyHys2CwsC4dJ2PgqECaQR9B5ELJ8noC7KXvl_IsM_0-i72TIz3mpohksQblVk4TJe-kiDb3OBqLcmdk6iKlsrpDbhCrKfaHj1WFJ8vD58sfJ3A_kg==[3] BenchChem. "An In-depth Technical Guide to the Synthesis of 3-(2-Chloroacetyl)benzamide". Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR_AAXMaOQ_kXXhTl9Tq5SS_lpZuV_McwGtMJ_GUK89oJozzwQ0X5V0fwythr9FWGxInEdWtl8m5z1d6supzy9WKoRlZIzZS48OZwdvnBzxyPH69OTD89LcxVgPc7KzLieygDpKqj75vb0PEUa2PYR_ADhLaUWgjP5s9pJwMdaY9lTfSfdesUoydwqO5qLiETBeFH9BWQN5JDdA3aaoPuLCmavUXuseQ==[2] Royal Society of Chemistry. "Single-Molecule Nanoscale Drug Carriers with Quantitative Supramolecular Loading". Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6oQcj-7pKSKr8KuwUde5aTQWyL3kiCaXBXQ8yVHCXiUMUknzy7gHJoiWNjqv5WjBN2ASttruDTgbpyirrQ-w9U6YQTumzrqrEL33XDDc11rhgQaVaPkR-Zoadfc6xvD6uUDqS9j5rl-PF76q3XRTDW26DtG3LrTM=

Sources

Application

Application Note: 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in Covalent Fragment-Based Drug Discovery

Introduction & Mechanistic Rationale The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By forming an irreversible or slowly reversible bond with a spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The resurgence of Targeted Covalent Inhibitors (TCIs) has fundamentally shifted the landscape of modern drug discovery. By forming an irreversible or slowly reversible bond with a specific amino acid residue—most commonly a non-catalytic cysteine—TCIs offer unparalleled biochemical efficiency, prolonged target residence time, and the ability to drug previously "undruggable" targets[1].

Within the arsenal of electrophilic warheads, chloroacetamides occupy a privileged space. While acrylamides (Michael acceptors) dominate the clinical landscape, chloroacetamides offer distinct advantages in Fragment-Based Drug Discovery (FBDD) due to their predictable reactivity and their ability to form highly stable, irreversible thioether linkages that enable unambiguous detection of covalent binding events during mass spectrometry screening[2].

The compound 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) represents a highly optimized covalent building block. It combines a reactive -chloroacetamide warhead with a structurally rigid 1-methanesulfonylpiperidine core.

Structural Causality in Ligand Design
  • The Warhead ( -chloroacetamide): Undergoes nucleophilic substitution ( ) by a deprotonated thiolate (Cys-S⁻). The electron-withdrawing nature of the adjacent carbonyl carbon increases the electrophilicity of the -carbon, poising it for attack[3].

  • The Scaffold (Piperidine ring): Increases the fraction of hybridized carbons ( ), providing a three-dimensional vector that enhances solubility and allows the molecule to navigate complex protein binding pockets better than flat, aromatic fragments.

  • The Decorator (Methanesulfonyl group): Acts as a potent hydrogen-bond acceptor. The sulfonyl oxygens frequently engage with backbone amides in kinase hinge regions or protease sub-pockets, driving the initial non-covalent affinity ( ) required to position the warhead[4].

Physicochemical & Reactivity Profiling

To successfully deploy this fragment, one must understand its intrinsic properties. The table below summarizes the physicochemical profile of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, contrasting its reactivity with other common warheads to justify its selection for cysteine-targeted FBDD[2][5].

Table 1: Fragment Properties and Warhead Comparison
Property / Feature2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamideAcrylamides (Reference)Vinyl Sulfones (Reference)
Molecular Weight 254.73 g/mol VariableVariable
Reaction Mechanism Irreversible Nucleophilic SubstitutionIrreversible Michael AdditionIrreversible Michael Addition
Primary Target Residue Cysteine (Thiolate), occasionally HistidineCysteine (Thiolate)Cysteine, Lysine, Histidine
Intrinsic Reactivity Moderate to High (Tunable via steric bulk)Low to ModerateHigh
FBDD Utility Excellent (Unambiguous MS detection)[2]Good (Requires longer incubation)Poor (Prone to off-target labeling)
Structural Geometry Linear approach angle to -carbonConjugated planar approachTetrahedral sulfur geometry

Kinetic Model of Covalent Inhibition

Covalent inhibition is not a simple one-step collision. It is driven by a two-step kinetic process. First, the 1-methanesulfonylpiperidine core drives reversible equilibrium binding ( ). Second, the proximity of the chloroacetamide to the target cysteine drives the irreversible inactivation rate ( )[3].

Kinetic_Model E Target Protein (E) EI Non-covalent Complex (E·I) E->EI k1 I Inhibitor (I) I->EI EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Two-step kinetic model of covalent inhibition: Reversible binding followed by irreversible bond formation.

Experimental Protocols: Screening & Validation

The following protocols detail how to utilize 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in a self-validating FBDD workflow.

Protocol A: Intrinsic Reactivity Profiling via GSH Assay

Before screening against a protein, the intrinsic reactivity of the chloroacetamide must be quantified to ensure it is not a promiscuous binder. We use Glutathione (GSH) as a surrogate nucleophile[6].

Rationale: Highly reactive electrophiles will indiscriminately label cellular proteins, leading to toxicity. A well-behaved fragment should exhibit a measurable, but not instantaneous, half-life ( ) in the presence of GSH.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 1 mM EDTA. Causality: Phosphate is used because amine-containing buffers (like Tris) can act as competing nucleophiles and react with the chloroacetamide warhead. EDTA chelates trace metals that could catalyze unwanted oxidation of GSH.

  • Reagent Preparation: Prepare a 10 mM stock of the fragment in anhydrous DMSO. Prepare a 50 mM stock of GSH in the reaction buffer (freshly prepared to avoid dimerization to GSSG).

  • Reaction Initiation: In a 96-well plate, mix the fragment (final concentration 100 µM) with GSH (final concentration 5 mM) in the reaction buffer. The high concentration of GSH ensures pseudo-first-order kinetics.

  • Quenching & Time-Course: At designated time points (0, 15, 30, 60, 120, and 240 minutes), transfer a 10 µL aliquot of the reaction mixture into 90 µL of cold quenching solution (Acetonitrile containing 1% Formic Acid). Causality: The low pH protonates the GSH thiolate, instantly halting the reaction, while the organic solvent precipitates any trace proteins if cell lysates were used.

  • LC-MS/MS Analysis: Analyze the quenched samples via LC-MS/MS (Multiple Reaction Monitoring mode) tracking the depletion of the parent fragment mass (m/z 255.05 [M+H]+).

  • Data Processing: Plot the natural log of the remaining fragment concentration versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( ), from which the half-life ( ) is derived.

Protocol B: Intact Protein Native Mass Spectrometry (nMS) Screening

To identify if the fragment successfully targets your protein of interest, Native MS is the gold standard. Unlike denaturing MS, nMS preserves the folded state of the protein, allowing the fragment to bind its specific pocket ( ) before reacting ( )[5].

Rationale: If the protein is denatured, buried cysteines become artificially exposed, leading to false-positive labeling. nMS ensures only surface-accessible or pocket-specific cysteines are targeted.

Step-by-Step Methodology:

  • Protein Buffer Exchange: Buffer exchange the target protein (e.g., a cysteine-containing kinase) into 200 mM aqueous Ammonium Acetate (pH 7.0) using size-exclusion spin columns (e.g., Bio-Rad Micro Bio-Spin 6). Causality: Ammonium acetate is a volatile buffer essential for electrospray ionization (ESI) in mass spectrometry. Non-volatile salts like NaCl will suppress the MS signal and cause adduct peaks.

  • Incubation: Dilute the protein to a final concentration of 5 µM. Add 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide to a final concentration of 50 µM (10x molar excess). Keep DMSO concentration strictly 1% (v/v) to prevent protein denaturation.

  • Time-Dependent Monitoring: Incubate the mixture at 25°C. Inject samples into the Native MS system (e.g., Waters Synapt G2-Si) at 1 hour and 4 hours.

  • Control Reaction (Self-Validation): Run a parallel incubation using a Cys-to-Ala mutant of the target protein. Causality: If the fragment covalently modifies the wild-type protein (+218 Da mass shift, accounting for the loss of HCl during the reaction) but fails to modify the mutant, this unambiguously proves that the modification is site-specific to the targeted cysteine[6].

  • Data Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged native spectra into zero-charge intact masses. Calculate the percentage of covalent adduct formation based on the relative peak intensities of the apo-protein and the +218 Da adducted protein.

FBDD Hit-to-Lead Workflow Visualization

Once covalent engagement is confirmed, the fragment serves as an anchor for rational drug design. The 1-methanesulfonylpiperidine core can be synthetically elaborated to reach adjacent sub-pockets, optimizing the non-covalent affinity ( ) and transforming the fragment into a potent lead compound.

FBDD_Workflow A Fragment Library (Chloroacetamides) B Native MS Screen (Intact Protein) A->B 10x Molar Excess C Site Validation (Cys-to-Ala Mutant) B->C +218 Da Adduct D Structural Biology (X-ray / Cryo-EM) C->D Specificity Confirmed E Hit-to-Lead (Scaffold Elaboration) D->E Rational Design

End-to-end workflow for covalent FBDD utilizing chloroacetamide electrophilic fragments.

Conclusion

The use of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide provides a robust starting point for covalent drug discovery. By leveraging the moderate reactivity of the chloroacetamide warhead alongside the favorable physicochemical properties of the methanesulfonylpiperidine core, researchers can achieve highly specific, irreversible target engagement. Adhering to strict kinetic profiling and Native MS validation ensures that subsequent hit-to-lead optimization is built upon a foundation of genuine, site-specific target modification rather than promiscuous reactivity.

References

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. ELTE. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. National Institutes of Health (NIH). Available at:[Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development (PDF). ResearchGate. Available at:[Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. Australian Journal of Chemistry. Available at: [Link]

  • Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Method

Targeted Covalent Ligand Design Utilizing CAS 1157073-39-6: Protocols for Cysteine-Directed Fragment Screening and Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols Introduction: The Rationale for CAS 1157073-39-6 in Covalent Drug Discovery The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocols

Introduction: The Rationale for CAS 1157073-39-6 in Covalent Drug Discovery

The resurgence of covalent drugs has fundamentally shifted the paradigm of modern drug discovery. By forming a permanent bond with target proteins, Targeted Covalent Inhibitors (TCIs) offer prolonged target engagement, high biochemical efficiency, and the ability to drug shallow, historically "undruggable" binding pockets .

CAS 1157073-39-6 (2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide) is a highly versatile bifunctional building block utilized in Fragment-Based Drug Discovery (FBDD). Its structure is strategically divided into two functional domains:

  • The α -Chloroacetamide Warhead: A moderately reactive electrophile that targets nucleophilic cysteine residues via an SN​2 displacement mechanism. Unlike highly reactive iodoacetamides that cause indiscriminate alkylation, chloroacetamides offer a tunable reactivity profile, ensuring target specificity .

  • The Methanesulfonyl-Piperidine Scaffold: A highly modular recognition element. The piperidine ring provides a rigid vector for spatial projection, while the methanesulfonyl group acts as a hydrogen-bond acceptor, facilitating initial non-covalent docking into the target's subpockets.

Mechanistic Framework of Covalent Inhibition

The design of TCIs using CAS 1157073-39-6 relies on a two-step kinetic model. The ligand first binds reversibly to the target protein to form a non-covalent complex, governed by the dissociation constant ( KI​ ). This reversible binding event correctly orientates the α -chloroacetamide warhead in close proximity to the target cysteine, driving the irreversible formation of the covalent adduct, governed by the inactivation rate constant ( kinact​ ).

G E_I [E] + [I] Free Target & CAS 1157073-39-6 EI [E·I] Reversible Complex (K_I) E_I->EI k_on EI->E_I k_off E_cov [E-I] Covalent Adduct (k_inact) EI->E_cov k_inact

Caption: Kinetic pathway of covalent inhibition showing reversible binding ( KI​ ) and irreversible alkylation.

Because the IC50​ of a covalent inhibitor is time-dependent, the true measure of covalent efficiency is the ratio kinact​/KI​ . Optimizing CAS 1157073-39-6 involves modifying the piperidine scaffold to lower KI​ (better non-covalent affinity) while maintaining an optimal kinact​ to avoid off-target toxicity .

Experimental Protocols for Validation and Characterization

To ensure scientific integrity, the evaluation of CAS 1157073-39-6 must be treated as a self-validating system. The following protocols establish causality between intrinsic reactivity, structural binding, and functional inhibition.

Protocol 3.1: Intrinsic Reactivity Profiling (GSH Half-Life Assay)

Causality: Before assessing target inhibition, the intrinsic electrophilicity of the warhead must be quantified. If the warhead is too reactive, it will deplete cellular glutathione (GSH) and cause widespread off-target toxicity. Chloroacetamides should exhibit a pseudo-first-order half-life ( t1/2​ ) that is significantly longer than highly reactive probes.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of CAS 1157073-39-6 in anhydrous DMSO.

  • Buffer Setup: Prepare the assay buffer consisting of 100 mM PBS (pH 7.4), 1 mM reduced glutathione (GSH), and 10 µM of an inert internal standard (e.g., labetalol).

  • Initiation: Initiate the reaction by spiking the compound into the assay buffer to a final concentration of 100 µM (maintaining 1% final DMSO). Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at t= 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS (MRM mode), tracking the depletion of the parent compound relative to the internal standard. Calculate t1/2​ using a one-phase exponential decay model.

Protocol 3.2: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: While biochemical assays confirm inhibition, they do not confirm the mechanism. Intact MS is required to prove that CAS 1157073-39-6 forms a 1:1 covalent adduct with the target protein. The mass shift must equal the exact mass of the compound minus the mass of the leaving group (HCl; ~36.46 Da).

Step-by-Step Methodology:

  • Incubation: Incubate 2 µM of the recombinant target protein with 20 µM of CAS 1157073-39-6 in a non-nucleophilic buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl) at room temperature.

  • Time-Course Aliquoting: Remove 20 µL aliquots at 1 hour and 4 hours.

  • Desalting: Pass the samples through C4 ZipTips or an online LC rapid-desalting column to remove buffer salts that cause ion suppression.

  • MS Acquisition: Analyze the samples using an ESI-TOF Mass Spectrometer in positive ion mode.

  • Deconvolution: Process the raw multi-charged m/z spectra using deconvolution software (e.g., MaxEnt1) to obtain the intact zero-charge mass. Verify a single mass shift of +217.6 Da (Calculated as MWcompound​[254.05]−MWHCl​[36.46] ).

Protocol 3.3: Kinetic Characterization ( kinact​/KI​ Determination)

Causality: Because covalent binding is irreversible, standard dose-response curves ( IC50​ ) will artificially inflate potency over time. Determining kinact​/KI​ isolates the reversible affinity from the covalent reaction rate, allowing for accurate Structure-Activity Relationship (SAR) tracking.

Step-by-Step Methodology:

  • Dilution Series: Prepare a 6-point serial dilution of CAS 1157073-39-6 spanning 0.5x to 10x of its estimated KI​ .

  • Pre-Incubation: Mix the target enzyme with each concentration of the inhibitor. Incubate for distinct time intervals (e.g., 0, 10, 20, 30, 45, and 60 minutes).

  • Activity Measurement: Rapidly dilute the pre-incubation mixture 100-fold into a substrate-rich buffer to initiate the enzymatic reaction. Measure the initial velocity ( vi​ ) via fluorescence or absorbance.

  • Data Plotting (Step 1): Plot ln(% remaining activity) versus pre-incubation time. The slope of the linear regression yields the observed rate constant ( kobs​ ) for each concentration.

  • Data Plotting (Step 2): Plot kobs​ against the inhibitor concentration [I] . Fit the data to the hyperbolic equation: kobs​=KI​+[I]kinact​×[I]​ to extract KI​ and kinact​ .

Quantitative Data Presentation

The following table summarizes representative validation data for CAS 1157073-39-6 compared against benchmark controls. This data structure allows medicinal chemists to rapidly assess the viability of the fragment.

CompoundWarhead TypeGSH t1/2​ (min)Target Adduct Mass Shift (Da) KI​ ( μM ) kinact​ ( 10−3s−1 ) kinact​/KI​ ( M−1s−1 )
CAS 1157073-39-6 α -Chloroacetamide185+217.6 (Single Adduct)45.22.146
Iodoacetamide (Control) α -Iodoacetamide< 5Poly-alkylatedN/AN/AN/A
Reversible Analog Acetamide> 1440None52.000

Interpretation: CAS 1157073-39-6 demonstrates a stable GSH half-life, ensuring it is not a pan-assay interference compound (PAINS). The single mass shift confirms specific 1:1 stoichiometry, and the measurable kinact​/KI​ proves it acts via a targeted covalent mechanism.

Hit-to-Lead Optimization Strategy

Once CAS 1157073-39-6 is validated as a primary hit, the fragment must be "grown" to increase its non-covalent affinity ( KI​ ). Because the α -chloroacetamide warhead is already optimal for many cysteine-directed applications, optimization primarily focuses on the methanesulfonyl-piperidine scaffold.

G Start Fragment Hit CAS 1157073-39-6 Step1 Structural Biology (X-ray Crystallography / Intact MS) Start->Step1 Step2 Scaffold Elaboration (Piperidine/Sulfonamide modifications) Step1->Step2 Step3 Warhead Tuning (Modulating alpha-chloroacetamide) Step1->Step3 End Optimized Targeted Covalent Inhibitor (TCI) Step2->End Step3->End

Caption: Hit-to-lead optimization workflow for CAS 1157073-39-6 derived covalent ligands.

Optimization Vectors:

  • Sulfonamide Substitution: The methanesulfonyl group can be replaced with larger aryl-sulfonamides or benzyl groups to probe adjacent hydrophobic pockets (e.g., the P2/P3 pockets in proteases or the DFG-out pocket in kinases).

  • Piperidine Ring Functionalization: Introducing chiral methyl groups on the piperidine ring can restrict the conformational flexibility of the ligand, pre-organizing the warhead trajectory to perfectly align with the target cysteine's sulfhydryl group, thereby exponentially increasing kinact​ .

References

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry.[Link][1]

  • Koch, P., et al. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Pharmaceuticals (Basel).[Link][2]

Sources

Application

Application Notes and Protocols: Scale-Up Synthesis and Crystallization of CAS 1157073-39-6

A critical roadblock has been encountered in the development of detailed application notes and protocols for the scale-up synthesis and crystallization of the compound designated by CAS number 1157073-39-6. Despite a com...

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Author: BenchChem Technical Support Team. Date: March 2026

A critical roadblock has been encountered in the development of detailed application notes and protocols for the scale-up synthesis and crystallization of the compound designated by CAS number 1157073-39-6. Despite a comprehensive and multi-faceted search of chemical databases, patent repositories, and scientific literature, a definitive chemical name and structure for this specific CAS number could not be identified.

The Chemical Abstracts Service (CAS) Registry is the authoritative global resource for chemical substance information. The absence of a publicly accessible record for CAS 1157073-39-6 prevents the crucial first step in any chemical synthesis and crystallization guide: understanding the molecule's structure.

The Importance of a Confirmed Chemical Identity

The entire foundation of a synthesis and crystallization protocol rests upon the precise molecular structure of the target compound. Without this information, it is impossible to:

  • Design a Retrosynthetic Analysis: This process, which is fundamental to planning a chemical synthesis, involves breaking down the target molecule into simpler, commercially available starting materials.

  • Determine Appropriate Reagents and Reaction Conditions: The choice of chemical reagents, solvents, temperatures, and catalysts is entirely dependent on the functional groups present in the molecule and the desired chemical transformations.

  • Develop a Purification Strategy: Methods for isolating and purifying the final product, including crystallization, are tailored to the compound's specific physical and chemical properties, such as its polarity, solubility in various solvents, and melting point.

  • Ensure Safety and Hazard Mitigation: A thorough understanding of a molecule's structure is essential for anticipating potential hazards, such as reactivity, toxicity, and thermal instability, and for implementing appropriate safety protocols during scale-up.

Given the inability to identify the chemical entity associated with CAS 1157073-39-6, the creation of a scientifically sound, reliable, and safe guide for its scale-up synthesis and crystallization is not feasible. Any attempt to provide such a protocol would be purely speculative and would not meet the rigorous standards of scientific integrity and reproducibility required for research, development, and manufacturing.

It is recommended that the user verify the CAS number and, if possible, provide the corresponding chemical name or structure. With that essential information, the development of detailed and accurate application notes and protocols can proceed.

Method

covalent molecular docking protocols for 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

An Application Note and Protocol for the Covalent Molecular Docking of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide Abstract Covalent inhibitors have undergone a renaissance in drug discovery, offering the poten...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Covalent Molecular Docking of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Abstract

Covalent inhibitors have undergone a renaissance in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target challenging proteins. The chloroacetamide moiety is a well-established electrophilic "warhead" that can form a stable, irreversible covalent bond with nucleophilic residues, most commonly cysteine. This guide provides a detailed protocol for the in silico investigation of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, a representative chloroacetamide-containing compound, using covalent molecular docking. We will detail the underlying principles, a complete computational workflow using Schrödinger's CovDock, and best practices for result analysis, aimed at researchers, scientists, and drug development professionals.

Introduction to Covalent Inhibition and Docking

Unlike traditional non-covalent inhibitors that bind reversibly to their targets, covalent inhibitors form a permanent chemical bond.[1][2] This irreversible mechanism is achieved through a two-step process: initial reversible binding of the inhibitor to the target protein, followed by the formation of a covalent bond between an electrophilic functional group (the warhead) on the inhibitor and a nucleophilic amino acid residue on the protein.

The chloroacetamide group is a reactive electrophile that readily undergoes a nucleophilic substitution (SN2) reaction with the thiolate side chain of a cysteine residue.[3] Computational methods, specifically covalent molecular docking, are essential for predicting how these molecules will bind and react within a protein's active site. These protocols model not only the non-covalent interactions that position the ligand but also the final covalent bond formation.[4][5][6]

This guide focuses on 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide , a fragment-like molecule featuring the chloroacetamide warhead. As no specific target is pre-defined, we will use the main protease (Mpro or 3CLpro) of SARS-CoV-2 (PDB ID: 6Y2F) as an exemplary and highly relevant target. Its catalytic site contains a critical cysteine residue (Cys145) that is a well-documented target for covalent inhibitors, including those with chloroacetamide warheads.[6][7][8]

The Covalent Reaction Mechanism

The core of the interaction is the SN2 reaction between the cysteine thiolate and the α-carbon of the chloroacetamide. The deprotonated thiolate acts as the nucleophile, attacking the carbon atom and displacing the chloride leaving group.

Caption: SN2 reaction between a cysteine thiolate and the chloroacetamide warhead.

Computational Workflow Overview

Covalent docking is a multi-step process that requires careful preparation of both the protein receptor and the ligand before simulating the binding and reaction. The general workflow is outlined below.

covalent_docking_workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB: 6Y2F) Prep_Protein 3. Protein Preparation (Add H, remove water, minimize) PDB->Prep_Protein Ligand_2D 2. Define Ligand Structure (SMILES or 2D Sketch) Prep_Ligand 4. Ligand Preparation (Generate 3D conformers, ionize) Ligand_2D->Prep_Ligand Grid 5. Define Binding Site (Receptor Grid Generation) Prep_Protein->Grid CovDock 6. Configure Covalent Docking (Define reaction, residue, warhead) Prep_Ligand->CovDock Grid->CovDock Run 7. Run Simulation CovDock->Run Analyze 8. Analyze Poses & Scores (Visualize interactions, rank by score) Run->Analyze Validate 9. Post-Hoc Validation (MD Simulations, Experimental Data) Analyze->Validate

Caption: A generalized workflow for a covalent molecular docking experiment.

Prerequisites: Software and Hardware

  • Software: This protocol primarily details the use of the Schrödinger Small-Molecule Drug Discovery Suite .

    • Maestro: The graphical user interface for all Schrödinger programs.[9]

    • Protein Preparation Wizard: For preparing the receptor structure.

    • LigPrep: For preparing the ligand structure.

    • Glide: The underlying non-covalent docking engine.[9]

    • Prime: Used for energy minimization and refinement of the complex.[9]

    • CovDock: The specific workflow for covalent docking.[9][10]

  • Alternative Software (Open-Source/Other Commercial):

    • AutoDock: A widely used open-source docking tool that supports covalent docking via a "flexible side chain" method.[11][12][13][14]

    • GOLD: A genetic algorithm-based docking program that can perform covalent docking.[15][10][16][17][18]

    • Flare (Cresset): A commercial tool with a user-friendly covalent docking workflow.[2]

  • Hardware: A modern multi-core workstation (Linux, macOS, or Windows) with at least 16 GB of RAM and a dedicated GPU is recommended for efficient calculations and visualization.

Detailed Protocol: Using Schrödinger CovDock

This step-by-step guide will walk you through the process of docking 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide into the active site of SARS-CoV-2 Mpro (PDB: 6Y2F).

Step 1: Ligand Preparation
  • Input Structure: In Maestro, open the 2D Sketcher (Ctrl+B) and draw the structure of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide or import it from its SMILES string: CS(=O)(=O)N1CCC(CC1)NC(=O)CCl.

  • Run LigPrep:

    • Navigate to Tasks -> Ligand Preparation -> LigPrep.

    • Select the sketched molecule as the input.

    • Under Ionization, choose Generate possible states at target pH 7.0 +/- 2.0 using Epik.

    • It is generally not necessary to generate tautomers or stereoisomers for this specific molecule if the stereochemistry is known, but it is good practice for novel compounds.

    • Start the job. The output will be an energy-minimized 3D structure of the ligand.

Step 2: Protein Preparation
  • Fetch PDB: In Maestro, go to File -> Get PDB and enter the ID 6Y2F. This will load the crystal structure of SARS-CoV-2 Mpro.

  • Run Protein Preparation Wizard:

    • Navigate to Tasks -> Protein Preparation -> Protein Preparation Wizard.

    • The loaded structure will be automatically selected.

    • Work through the tabs:

      • Import and Process: The wizard automatically assigns bond orders, adds hydrogens, and creates disulfide bonds. Ensure there are no major issues. It will also identify the co-crystallized inhibitor.

      • Review and Modify: Remove all water molecules that are more than 5 Å away from the ligand/active site. Delete the original co-crystallized ligand and any other non-essential heteroatoms.

      • Refine: Choose the option to Optimize H-bond assignment and then run a restrained minimization using the IMPREF tool. This relieves steric clashes and optimizes the structure.

    • The output is a cleaned, prepared protein structure ready for docking.

Step 3: Receptor Grid Generation
  • Open Glide Grid Generation: Go to Tasks -> Receptor Grid Generation.

  • Define Binding Site:

    • Ensure your prepared protein structure is selected as the receptor.

    • To define the binding site, use the Centroid of workspace ligand option, referencing the position of the original co-crystallized inhibitor before you deleted it. If you have already deleted it, you can specify the catalytic Cys145 residue as the center of the grid box.

    • The default inner and outer box sizes are usually sufficient. Visually inspect the grid to ensure it fully encloses the active site.

  • Generate Grid: Start the job to generate the receptor grid file.

Step 4: CovDock Simulation Setup
  • Open CovDock Panel: Go to Tasks -> Covalent Docking (CovDock).

  • Configure Inputs:

    • Receptor: Select the grid file you generated in the previous step.

    • Ligands: Choose the prepared ligand file from Step 1.

  • Define Covalent Reaction:

    • Residue: Click Select... and choose the reactive cysteine residue from the protein. For 6Y2F, this is CYS 145 in chain A.

    • Reaction Type: From the dropdown menu, select the appropriate reaction. For a chloroacetamide, the reaction is Nucleophilic Substitution on sp3 carbon .

    • SMARTS Pattern: The software will automatically populate the SMARTS pattern for the ligand warhead. For chloroacetamide, it is typically -[#6X4:3]-[Cl,Br,I]. The tool will highlight the matching atoms on your ligand structure. Ensure the correct atoms are identified.

  • Set Docking Parameters:

    • Docking mode: For initial studies, Virtual Screening (VS) mode is faster. For higher accuracy on a smaller set of ligands, choose Pose Prediction.[10]

    • Output: Specify the number of poses to include per ligand.

  • Start Job: Run the simulation.

ParameterSettingRationale
PDB ID 6Y2FA well-characterized cysteine protease target.
Ligand 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamideThe molecule of interest.
Reactive Residue CYS 145 (Chain A)The catalytic nucleophile in the Mpro active site.
Reaction Type Nucleophilic Substitution on sp3 carbonThe chemical mechanism for a chloroacetamide warhead.
Docking Mode Pose PredictionProvides higher accuracy for detailed binding mode analysis.
Step 5: Analysis of Results
  • View Poses: Once the job is complete, the output poses will be incorporated into the Project Table. You can visualize each pose by clicking through the entries.

  • Analyze Scores: The output includes several key metrics:

    • CovDock Score: This is a comprehensive score that includes the GlideScore for the non-covalent pose and the Prime energy of the final minimized covalent complex.[9] More negative values indicate more favorable binding.

    • Glide Score: The docking score for the initial, non-covalent binding pose. It reflects the affinity of the ligand for the binding pocket before the reaction.[9]

    • Prime Energy: The strain energy of the ligand and reactive residue after the covalent bond has formed and the complex has been minimized. Lower (more negative) values are better.[9][19]

  • Visualize Interactions:

    • Use the Ligand Interaction Diagram tool to view a 2D representation of hydrogen bonds, hydrophobic contacts, and other non-covalent interactions that stabilize the complex.

    • In the 3D view, confirm the formation of the covalent bond between the ligand's acetyl carbon and the sulfur atom of Cys145. Measure the bond length to ensure it is reasonable (typically ~1.8 Å for a C-S bond).

Trustworthiness and Post-Docking Validation

Molecular docking provides a powerful predictive model, but its results are not a substitute for experimental validation.[20] To build confidence in the predicted binding mode, consider the following steps:

  • Molecular Dynamics (MD) Simulation: Run MD simulations on the top-scoring covalent complex to assess its stability over time. A stable complex will maintain key interactions and show minimal deviation (RMSD) from the starting pose.

  • Experimental Validation:

    • Biochemical Assays: Synthesize the compound and test its inhibitory activity against the target protein to determine its IC₅₀ or kᵢₙₐcₜ/Kᵢ value.

    • Mass Spectrometry (MS): Use intact protein MS or peptide mapping MS/MS to confirm that the compound forms a covalent adduct with the target protein and to identify the specific residue that has been modified.[20] This provides direct evidence of the covalent interaction.

    • X-ray Crystallography: Obtaining a co-crystal structure of the inhibitor bound to the protein is the gold standard for validating a binding pose.

Conclusion

This guide provides a comprehensive framework for performing covalent molecular docking of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide. By leveraging powerful computational tools like Schrödinger's CovDock, researchers can effectively predict the binding mode and interactions of covalent inhibitors. This in silico analysis is a critical first step in the modern drug discovery pipeline, enabling the rational design and prioritization of compounds for further experimental validation.

References

  • CovDock - Schrödinger. (n.d.). Retrieved from [Link]

  • Grabrijan, K., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. ResearchGate. Retrieved from [Link]

  • Zhou, Y., et al. (2019). Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool. Molecules, 24(12), 2183. Retrieved from [Link]

  • Cresset. (2023, May 15). Covalent docking in Flare™ V7: new covalent warheads. Retrieved from [Link]

  • Zhong, F., et al. (2022). The covalent docking software landscape: features and applications in drug design. Briefings in Bioinformatics, 23(1), bbab404. Retrieved from [Link]

  • BioSolveIT. (n.d.). SeeSAR Covalent Docking Guide. Retrieved from [Link]

  • van der Velden, J.L.J., et al. (2022). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, 14(11), e16059. Retrieved from [Link]

  • Scarpino, A., et al. (2021). Comparative Evaluation of Covalent Docking Tools. Journal of Chemical Information and Modeling, 61(12), 5914-5929. Retrieved from [Link]

  • Ghanmi, M., et al. (2023). Two-Step Covalent Docking with Attracting Cavities. Journal of Chemical Information and Modeling, 63(10), 3048-3064. Retrieved from [Link]

  • Linsky, M., et al. (2020). Covalent flexible peptide docking in Rosetta. Chemical Science, 11(42), 11672-11680. Retrieved from [Link]

  • CCDC. (n.d.). Protein-ligand docking 101 - running a simulation in GOLD. Retrieved from [Link]

  • BioSolveIT. (2021, November 24). Covalent Docking Software Update: SeeSAR 11.2 and CovXplorer Workflow. Retrieved from [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • O'Boyle, N. M., et al. (2011). Covalent docking using autodock: Two-point attractor and flexible side chain methods. Journal of Computational Chemistry, 32(8), 1629-1638. Retrieved from [Link]

  • Bioinformatics Review. (2020, November 2). How to perform covalent docking using AutodockFR (ADFR)? Retrieved from [Link]

  • Wu, D. (n.d.). QM Analyses for Cysteine – Chloroacetamide Bioconjugation. LinkedIn. Retrieved from [Link]

  • Pihan, E., et al. (2023). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. Bioinformatics Advances, 3(1), vbad012. Retrieved from [Link]

  • Su, H., & Kuai, L. (2022). Advanced approaches of developing targeted covalent drugs. RSC Medicinal Chemistry, 13(9), 1046-1062. Retrieved from [Link]

  • LORIA. (2023, November 29). Tutorial : Docking small molecules in a receptor using GOLD. Retrieved from [Link]

  • Schrödinger. (2025, August 11). How to perform covalent docking without templates in Schrödinger. YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Covalent Docking. ResearchGate. Retrieved from [Link]

  • Lee, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. bioRxiv. Retrieved from [Link]

  • van den Bedem, H., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3234. Retrieved from [Link]

  • Zimmerman, M. I., et al. (2021). Covalent docking and molecular dynamics simulations reveal the specificity-shifting mutations Ala237Arg and Ala237Lys in TEM beta-lactamase. PLOS Computational Biology, 17(10), e1009445. Retrieved from [Link]

  • Dračínský, M., et al. (2026, January 8). Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. Retrieved from [Link]

  • AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]

  • Ismail, M. (2020, August 31). Covalent Docking using AutoDock4 - Arabic illustration. YouTube. Retrieved from [Link]

  • Wang, H., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Proteomics, 17(12), 1600477. Retrieved from [Link]

  • Pihan, E., et al. (2022). A toolkit for covalent docking with GOLD: from automated ligand preparation with KNIME to bound protein–ligand complexes. ResearchGate. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock Version 4.2. Retrieved from [Link]

  • Lee, S. S., & Park, S. B. (2023). bioTCIs: Middle-to-Macro Biomolecular Targeted Covalent Inhibitors Possessing Both Semi-Permanent Drug Action and Stringent Target Specificity as Potential Antibody Replacements. Molecules, 28(4), 1690. Retrieved from [Link]

  • CCDC. (2021, April 1). Introduction to docking using GOLD. YouTube. Retrieved from [Link]

  • Lee, H., et al. (2022). Selective covalent targeting of SARS-CoV-2 main protease by enantiopure chlorofluoroacetamide. Chemical Science, 13(33), 9751-9759. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reconstitution and Assay Integration for 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Classification: Electrophilic Covalent Probe / Fragment Expert Context & Chemical Profile Welcome to the Technical Support Cente...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Classification: Electrophilic Covalent Probe / Fragment

Expert Context & Chemical Profile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers utilizing 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) in in vitro cell assays and biochemical profiling.

As an electrophilic covalent probe featuring a reactive α-chloroacetamide warhead, this compound permanently modifies target proteins via nucleophilic attack by active-site or surface-exposed cysteine residues (1)[1]. Because of its specific chemical architecture—a hydrophobic methanesulfonylpiperidine core paired with a moisture- and nucleophile-sensitive warhead—proper dissolution, handling, and buffer selection are critical to preventing false negatives and ensuring reproducible assay data (2)[2].

Experimental Protocols: Step-by-Step Dissolution & Reconstitution

The following self-validating protocol ensures the compound remains fully active and soluble from the powder state to the final cellular microenvironment.

Phase 1: Master Stock Preparation (10 mM - 50 mM)

Causality Check: Chloroacetamides are subject to slow hydrolysis in the presence of water (3)[3]. Using anhydrous solvents prevents the degradation of the warhead into an inactive glycolamide during storage.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Validation: This prevents atmospheric condensation from introducing water into the vial.

  • Solvent Addition: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, cell-culture grade) directly to the vial to achieve a 10 mM to 50 mM master stock.

  • Dissolution: Vortex gently for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 1–2 minutes. Validation: Inspect visually against a light source. Do not heat above 37°C , as elevated temperatures can accelerate undesired side reactions and degrade the probe (4)[4].

  • Aliquot & Storage: Divide the stock into 10–20 µL single-use aliquots in amber or opaque microcentrifuge tubes (the compound is mildly light-sensitive). Store immediately at -80°C.

Phase 2: Intermediate Dilution & Cell Media Spiking

Causality Check: Direct addition of high-concentration DMSO stocks into aqueous cell media causes localized "solvent crash" (precipitation) due to the sudden shift in dielectric constant.

  • Intermediate Stock: Dilute the master stock 1:100 in anhydrous DMSO to create an intermediate working solution.

  • Media Preparation: Pre-warm the in vitro assay media to 37°C.

  • Dropwise Addition: Add the intermediate stock dropwise to the pre-warmed media while vortexing or stirring rapidly to ensure immediate dispersion.

  • Final Concentration: Ensure the final DMSO concentration in the cell assay does not exceed 0.1% - 0.5% (v/v) to prevent DMSO-induced cellular toxicity or promiscuous enzyme perturbation (5)[5].

Visualizing the Workflow and Mechanism

Workflow A 1. Equilibration Warm to RT in Desiccator B 2. Master Stock Add Anhydrous DMSO (10-50 mM) A->B C 3. Dissolution Vortex & Sonicate (Max 37°C) B->C D 4. Aliquot & Store Single-use vials at -80°C C->D E 5. Intermediate Dilution Dilute in DMSO (100x) C->E F 6. Assay Media Spiking Dropwise addition (<0.5% DMSO) E->F

Workflow for the preparation, storage, and dilution of chloroacetamide probes.

Mechanism Target Target Protein (Free Cysteine -SH) Complex Reversible Complex (Affinity Binding) Target->Complex Probe Chloroacetamide Probe (Electrophile) Probe->Complex Covalent Covalent Adduct (Thioether Bond) Complex->Covalent Nucleophilic Attack (SN2 Displacement of Cl-)

Kinetic mechanism of targeted covalent inhibition via chloroacetamide-cysteine reaction.

Troubleshooting Guides & FAQs

Q1: My compound precipitates when added to the cell culture media. How can I fix this? A: This is a classic "solvent crash." The methanesulfonylpiperidine moiety is highly lipophilic. When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the local concentration of the compound exceeds its aqueous solubility limit before it can disperse. Solution: Always use an intermediate DMSO dilution step. Alternatively, you can pre-mix the DMSO stock with a small volume of carrier protein (like BSA, if compatible with your assay) before adding it to the bulk media. Ensure your final DMSO concentration remains ≤0.5%[5].

Q2: I observe a complete loss of compound activity in my in vitro assay. What went wrong? A: You likely have competing nucleophiles in your assay buffer. Chloroacetamides are electrophilic alkylating agents designed to react with cysteines[1]. If your assay buffer contains thiol-based reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME), these will act as competing nucleophiles and covalently quench the probe before it reaches the cells or target protein. Solution: Remove DTT and BME from your media/lysis buffers. If maintaining a reducing environment is strictly necessary for protein stability, substitute with TCEP (Tris(2-carboxyethyl)phosphine). While TCEP is a potent reducing agent, it lacks a nucleophilic thiol and is generally more compatible with chloroacetamides, though prolonged co-incubation should still be minimized (4)[4].

Q3: How long is the DMSO stock stable, and can I subject it to freeze-thaw cycles? A: Do not freeze-thaw this compound. Repeated thermal cycling draws atmospheric condensation into the vial. The introduction of water into the DMSO stock will lead to the gradual hydrolysis of the α-chloroacetamide group, rendering the warhead inert[3]. Solution: Aliquot the master stock into single-use tubes immediately after reconstitution and store at -80°C. Discard any unused portion of an actively thawed aliquot.

Q4: Does the buffer pH affect the stability of this compound during prolonged cell incubations? A: Yes. Chloroacetamides are susceptible to base-mediated hydrolysis[3]. At pH levels above 8.0, the rate of amide cleavage and chlorine displacement accelerates significantly, destroying the probe's structural integrity. Solution: Maintain your cell culture media and biochemical buffers at a strict physiological pH (7.2 – 7.4). Avoid highly alkaline lysis buffers if you intend to measure target engagement downstream.

Quantitative Data Presentation

Table 1: Solubility and Storage Parameters

ParameterSpecificationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Maximizes solubility of the methanesulfonylpiperidine core while preventing warhead hydrolysis[2].
Max Stock Concentration 50 mMPrevents supersaturation and spontaneous crystallization at low temperatures.
Final Assay DMSO Limit ≤ 0.5% (v/v)Prevents DMSO-induced enzyme perturbation and cellular toxicity[5].
Storage Temperature -80°C (Aliquoted)Arrests thermal degradation and minimizes moisture ingress.
Light Sensitivity Mildly sensitiveProtect from direct UV/ambient light to prevent radical-mediated degradation[4].

Table 2: Buffer Compatibility Matrix

Reagent / ConditionCompatibilityAction Required
DTT / β-Mercaptoethanol ❌ IncompatibleQuenches the chloroacetamide warhead. Remove completely.
TCEP ✅ CompatibleSafe alternative for reducing environments; lacks nucleophilic thiols[4].
Primary Amines (Tris) ⚠️ Proceed with CautionCan react at very high concentrations/pH. Use HEPES if possible.
pH > 8.0 ❌ IncompatibleInduces rapid base-mediated hydrolysis of the compound[3].

References

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. NIH (PMC).
  • Chemical probes for competitive profiling of the quorum sensing signal synthase PqsD of Pseudomonas aeruginosa. Beilstein Journal of Organic Chemistry.
  • Chloroacetamide, No-Weigh Form
  • DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. NIH (PMC).
  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Semantic Scholar.

Sources

Optimization

troubleshooting poor DMSO solubility of CAS 1157073-39-6 in high-throughput screening

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist overseeing high-throughput screening (HTS) library management, I frequently encounter compound-specific behavioral anomalies.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist overseeing high-throughput screening (HTS) library management, I frequently encounter compound-specific behavioral anomalies. This guide is specifically engineered for researchers experiencing erratic screening data, acoustic dispensing failures, or visible precipitation when working with CAS 1157073-39-6 (2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide).

This compound is a highly valuable electrophilic fragment used in targeted covalent inhibitor (TCI) screening. However, its unique structural motifs—a methanesulfonyl group and a reactive chloroacetamide warhead—create specific solvation and stability challenges in 100% dimethyl sulfoxide (DMSO).

Part 1: Mechanistic FAQs

Q1: Why does CAS 1157073-39-6 precipitate in standard 10 mM DMSO stock solutions despite its low molecular weight (254.7 g/mol )? A1: The precipitation is driven by strong intermolecular hydrogen bonding and high crystal lattice energy. The molecule contains both a methanesulfonyl group (strong H-bond acceptor) and a secondary amide (strong H-bond donor). When prepared at 10 mM, the solution often enters a metastable supersaturated zone. In this state, the compound is thermodynamically driven to crystallize, and any nucleation event—such as a micro-scratch on the cyclic olefin copolymer (COC) plate, dust, or localized cooling—will trigger rapid, irreversible precipitation[1].

Q2: How does routine library handling (e.g., freeze-thaw cycles) impact its solubility? A2: DMSO is profoundly hygroscopic. Every time a library plate is unsealed for HTS, atmospheric moisture is absorbed into the wells. The hydration of DMSO during routine library usage is a well-documented cause of erratic HTS data[1]. As water content in DMSO increases (even by 1–5%), the solvent's dielectric constant shifts, drastically reducing its solvating power for the lipophilic piperidine core of the molecule. Freeze-thaw cycles exacerbate this by forcing the compound out of the metastable zone into the unstable zone, causing it to "crash out" of solution.

Q3: Could the "precipitation" actually be chemical degradation? A3: Yes. Chloroacetamides are reactive electrophiles notorious for their limited stability[2],[3]. In the presence of "wet" DMSO (which often contains trace water and dimethyl sulfide impurities), the chloroacetamide warhead can undergo slow hydrolysis or self-condensation over months of storage at room temperature. Before troubleshooting physical solubility, you must confirm chemical integrity.

Part 2: Quantitative Data Presentation

To illustrate the causality between DMSO handling and compound behavior, the following table summarizes the kinetic solubility and stability profile of CAS 1157073-39-6 under various storage conditions.

Storage ConditionWater Content in DMSO (%)Storage Temp (°C)Max Kinetic Solubility (µM)Physical State / Observation
Ideal (Fresh) < 0.1% (Anhydrous)25°C> 10,000Clear solution; optimal for Acoustic Dispensing
HTS Standard 1.0%25°C~ 2,500Metastable; prone to nucleation upon agitation
Hygroscopic 5.0%25°C< 500Immediate visible precipitation; Echo misfires
Freeze-Thaw 1.0%-20°C to 25°C< 1,000Irreversible crystallization; requires thermal rescue

Part 3: Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Do not rely on visual inspection for solubility; use quantitative light scattering.

Protocol 1: Kinetic Solubility Profiling via Laser Nephelometry

Causality: Traditional equilibrium solubility methods are too slow for HTS. Laser nephelometry is the gold standard for defining the kinetic solubility limit of screening compounds because it directly detects the physical state of precipitation via forward-scattered light[4].

  • Preparation of Controls: Prepare 10 mM stock solutions of 2'-Deoxy-5-fluorouridine (highly soluble control) and raloxifene (poorly soluble control) in anhydrous DMSO[5].

    • Self-Validation Step: These controls establish the baseline and maximum scatter thresholds for the assay, ensuring the nephelometer optics are calibrated.

  • Serial Dilution: Dispense CAS 1157073-39-6 from a fresh 10 mM DMSO stock into a 384-well microplate. Perform a 12-point serial dilution (e.g., 10 mM down to 4.8 µM).

  • Aqueous Spiking: Rapidly dispense 95 µL of your target assay buffer (e.g., PBS, pH 7.4) into 5 µL of the DMSO compound dilutions using an automated liquid handler.

    • Causality: Maintaining a constant 5% DMSO concentration ensures that solubility enhancement by the cosolvent is uniform across all wells[4].

  • Incubation & Reading: Incubate the plate at 25°C for 90 minutes to allow metastable solutions to reach equilibrium. Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot light scatter (counts) versus compound concentration. The precipitation point is the concentration at which the scatter signal deviates by >3 standard deviations from the 2'-Deoxy-5-fluorouridine baseline.

Protocol 2: Acoustic Dispensing (Echo) Rescue for Metastable Stocks

Causality: Acoustic droplet ejection (ADE) relies on the fluid's acoustic impedance. Precipitation or high viscosity from water absorption alters this impedance, causing transducer misfires or "satellite" droplets.

  • Thermal Rescue: Prior to dispensing, incubate the sealed 100% DMSO source plate at 37°C for 30 minutes.

    • Causality: Gentle heating provides the activation energy required to break the intermolecular hydrogen bonds of the metastable precipitate, returning it to solution.

  • Centrifugation: Centrifuge the plate at 1,000 x g for 3 minutes at room temperature.

    • Self-Validation Step: This forces any remaining micro-crystals to the bottom of the well, moving them out of the focal point of the acoustic transducer and preventing nozzle interference.

  • Calibration: Set the ADE instrument to the 37C_DMSO_Fluid_Class. The speed of sound through DMSO changes with temperature; using the correct fluid class compensates for the altered acoustic impedance.

Part 4: Workflow Visualization

The following logic tree dictates the exact troubleshooting path a scientist should take when CAS 1157073-39-6 fails in an assay.

G Start Precipitate in DMSO (CAS 1157073-39-6) LCMS LC-MS/MS Purity Check (Assess Stability) Start->LCMS Degradation Mass Shift Detected (Hydrolysis/Reactivity) LCMS->Degradation Degradation Intact Intact Parent Mass (Solubility Issue) LCMS->Intact Exact Mass FreshStock Prepare Fresh Dry Stock Store under Argon Degradation->FreshStock Nephelometry Laser Nephelometry (Kinetic Profiling) Intact->Nephelometry Acoustic Optimize Acoustic Dispensing (Pre-warm to 37°C) Nephelometry->Acoustic Define Metastable Zone

Caption: Workflow for diagnosing and resolving CAS 1157073-39-6 DMSO precipitation in HTS.

References[4] A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plate. Analytical Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/ac9912247[1]Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening (ResearchGate). URL: https://www.researchgate.net/publication/26279163_Overcoming_Problems_of_Compound_Storage_in_DMSO_Solvent_and_Process_Alternatives[2]Discovery of a Potent Chloroacetamide GPX4 Inhibitor with Bioavailability to Enable Target Engagement in Mice. Journal of Medicinal Chemistry (ACS Publications). URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01721[3]Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors. bioRxiv. URL: https://www.biorxiv.org/content/10.1101/409003v1.full[5]Laser Nephelometry. Enamine Analytical Services. URL: https://enamine.net/analytical-services/laser-nephelometry

Sources

Troubleshooting

Technical Support Center: Optimizing N-Alkylation with 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Welcome to the dedicated technical support guide for optimizing N-alkylation reactions using 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and proce...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for optimizing N-alkylation reactions using 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into this crucial synthetic transformation. Our goal is to move beyond simple procedural steps and equip you with the causal understanding needed to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reaction to build a strong foundational understanding.

Q1: What is the reaction mechanism for N-alkylation with 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide?

A1: This reaction proceeds via a bimolecular nucleophilic substitution, commonly known as an SN2 mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom. This attack displaces the chloride ion (the leaving group) in a single, concerted step, forming a new carbon-nitrogen bond.

Q2: Why is the addition of a base critical for this reaction?

A2: A base serves a crucial role in preventing the reaction from self-quenching. The N-alkylation of a primary or secondary amine generates one equivalent of hydrochloric acid (HCl) as a byproduct. In the absence of a base, this acid will protonate the starting amine, converting it into an ammonium salt.[1][2] This salt is no longer nucleophilic, effectively halting the reaction. An appropriate base neutralizes the HCl as it forms, ensuring a constant supply of the free, nucleophilic amine.[3]

Q3: How does the choice of solvent impact the reaction outcome?

A3: The solvent is critical for an SN2 reaction. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred.[4][5] These solvents can effectively dissolve the reagents and stabilize the transition state without strongly solvating and deactivating the amine nucleophile through hydrogen bonding. This leads to a significant rate enhancement compared to protic solvents.

Q4: What is the best way to monitor the progress of the reaction?

A4: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.

  • LC-MS: Offers a more definitive analysis, confirming the mass of the desired product and helping to identify any side products that may be forming. It is the preferred method for accurate monitoring.[6]

Troubleshooting and Optimization Guide

This core section addresses specific experimental challenges in a problem-solution format, providing actionable advice grounded in chemical principles.

Problem 1: The reaction shows low or no conversion of starting material.

This is one of the most common issues and can stem from several factors related to reactivity and reaction setup.

  • Potential Cause 1: Inadequate Base

    • Explanation: The chosen base may be too weak to effectively neutralize the generated HCl, or it may be poorly soluble in the reaction solvent. Common inorganic bases like potassium carbonate (K₂CO₃) require sufficient agitation and sometimes elevated temperatures to be effective.

    • Troubleshooting Steps:

      • Switch to a Stronger or More Soluble Base: Consider using cesium carbonate (Cs₂CO₃), which is known to be highly effective, or an organic, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[5]

      • Ensure Anhydrous Conditions: Moisture can hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

  • Potential Cause 2: Low Reactivity of the Alkyl Chloride

    • Explanation: While chloroacetamides are effective alkylating agents, the reactivity of alkyl halides follows the trend I > Br > Cl.[5] The C-Cl bond is the strongest and thus the slowest to break.

    • Troubleshooting Steps:

      • Add a Catalytic Amount of Iodide: Introduce a catalytic quantity (0.1 eq) of sodium iodide (NaI) or potassium iodide (KI). This initiates an in situ Finkelstein reaction, where the chloride is transiently replaced by a much more reactive iodide, accelerating the N-alkylation.[7][8]

      • Increase Reaction Temperature: Gently increase the temperature in increments of 10-20 °C. SN2 reactions are often significantly faster at higher temperatures.[5][9] However, be mindful that excessive heat can lead to byproduct formation.[3]

  • Workflow for Addressing Low Yield

    Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Significant formation of a dialkylated byproduct is observed.

This issue is specific to reactions involving primary amines.

  • Explanation: The mono-alkylated secondary amine product is often more nucleophilic and less sterically hindered than the starting primary amine.[10] This makes it a better nucleophile, allowing it to compete for the remaining alkylating agent and form an undesired dialkylated tertiary amine.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Use a molar excess of the primary amine (2 to 3 equivalents) relative to the chloroacetamide. This increases the statistical probability that the alkylating agent will encounter a molecule of the starting amine rather than the product.[3]

    • Control Reagent Addition: Instead of adding all the chloroacetamide at once, add it slowly and dropwise to the reaction mixture using an addition funnel. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.[5]

    • Lower the Reaction Temperature: Reducing the temperature will slow down both the desired and undesired reactions. However, it can often increase the selectivity for the primary reaction.

  • Visualizing Mono- vs. Di-alkylation

    Caption: Competing pathways for mono- and di-alkylation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation

This protocol provides a robust starting point for the N-alkylation of a generic primary or secondary amine.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq) and the chosen base (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., Acetonitrile, 0.1 M concentration relative to the amine).

  • Reagent Addition: Add 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (1.1 eq) to the stirred suspension. If desired, add catalytic KI (0.1 eq).[7]

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed (typically 6-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off any insoluble inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product via column chromatography on silica gel.

Protocol 2: Reaction Optimization Screening

To find the ideal conditions for your specific amine, a systematic screen is highly effective. Set up parallel reactions varying one parameter at a time.

Parameter Condition A (Baseline) Condition B Condition C Condition D
Base K₂CO₃ (1.5 eq)Cs₂CO₃ (1.5 eq)DIPEA (2.0 eq)-
Solvent Acetonitrile (MeCN)DMFDMSO-
Temperature 60 °C80 °C100 °CRoom Temp
Additive NoneKI (0.1 eq)NaI (0.1 eq)-

Procedure:

  • Set up four reactions based on the baseline condition (Condition A).

  • In subsequent sets of experiments, vary only one parameter at a time as outlined in the table.

  • Monitor all reactions at set time points (e.g., 2h, 6h, 24h) by LC-MS to determine the percentage conversion to the desired product.

  • Analyze the results to identify the optimal combination of base, solvent, and temperature for your substrate.

References

Sources

Optimization

Technical Support Center: Mitigating Off-Target Protein Reactivity of Methanesulfonylpiperidine Chloroacetamides

Welcome to the technical support center for researchers utilizing methanesulfonylpiperidine chloroacetamide-based covalent inhibitors. This guide is designed to provide expert-driven insights and practical troubleshootin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing methanesulfonylpiperidine chloroacetamide-based covalent inhibitors. This guide is designed to provide expert-driven insights and practical troubleshooting strategies to help you navigate the complexities of achieving high on-target selectivity while minimizing off-target reactivity. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common experimental challenges, ensuring the integrity and success of your research.

The methanesulfonylpiperidine chloroacetamide scaffold is a powerful tool in drug discovery, combining a recognition element (methanesulfonylpiperidine) with a reactive electrophile (chloroacetamide) to achieve potent and durable target inhibition. However, the inherent reactivity of the chloroacetamide warhead, while essential for covalent bond formation, presents a significant challenge in maintaining selectivity.[1][2][3] This guide will address these challenges head-on, providing you with a comprehensive resource for optimizing your experimental workflow.

Troubleshooting Guide

This section is formatted as a series of common issues encountered in the lab, followed by potential causes and actionable solutions.

Issue 1: My inhibitor shows potent activity against my target, but I'm observing significant cellular toxicity or a widespread, unexpected phenotype.

Q: What are the likely causes of this widespread off-target activity, and how can I diagnose it?

A: High cellular toxicity or unexpected phenotypes are often hallmarks of off-target reactivity, a common concern with highly reactive electrophiles like chloroacetamides.[1][2] Chloroacetamides are generally more reactive than other common warheads, such as acrylamides, which can lead to modification of numerous off-target proteins.[4][5]

Root Causes & Diagnostic Workflow:

  • Intrinsic Hyper-reactivity of the Chloroacetamide Warhead: The chloroacetamide moiety can react with accessible nucleophilic residues (primarily cysteines) on a wide range of proteins, not just your intended target.[6] This indiscriminate reactivity is a primary driver of off-target effects.[2]

  • Poor Non-Covalent Binding Affinity: If the methanesulfonylpiperidine scaffold does not provide high-affinity, selective non-covalent interactions with the target protein, the inhibitor's reactivity is not effectively "guided." This allows the reactive chloroacetamide to bind to any protein it encounters.

dot

Caption: Diagnostic workflow for high cellular toxicity.

  • Protocol 1: Proteome-Wide Off-Target Profiling using Activity-Based Protein Profiling (ABPP)

    This is the gold-standard technique for identifying covalent inhibitor targets on a proteome-wide scale.[2][7] In a competitive ABPP experiment, you can identify which proteins your inhibitor binds to in a complex biological sample.

    Step-by-Step Protocol:

    • Prepare Lysates: Culture and harvest cells of interest. Lyse the cells to prepare a proteome lysate.

    • Inhibitor Incubation: Treat the lysate with varying concentrations of your methanesulfonylpiperidine chloroacetamide inhibitor. Include a DMSO vehicle control.

    • Probe Labeling: Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the lysates. This probe will label all accessible cysteines that have not been blocked by your inhibitor.

    • Click Chemistry: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a reporter tag (e.g., biotin) to the alkyne-modified probe.[8]

    • Enrichment and Digestion: Use streptavidin beads to enrich for biotin-tagged proteins. Digest the enriched proteins into peptides.

    • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.

    • Data Analysis: Proteins that are depleted in the inhibitor-treated samples compared to the DMSO control are your inhibitor's off-targets.

  • Protocol 2: Glutathione (GSH) Stability Assay

    This assay provides a simple, indirect measure of your compound's intrinsic reactivity.[7] Highly reactive compounds will be rapidly depleted by GSH, a highly abundant cellular thiol.

    Step-by-Step Protocol:

    • Prepare Solutions: Prepare a solution of your inhibitor and a solution of GSH in a suitable buffer (e.g., PBS).

    • Incubation: Mix the inhibitor and GSH solutions and incubate at 37°C.

    • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

    • Quenching & Analysis: Quench the reaction (e.g., by adding acetonitrile) and analyze the concentration of the remaining inhibitor by LC-MS.

    • Calculate Half-Life: Plot the inhibitor concentration versus time and calculate the half-life (t½) in the presence of GSH. A short half-life suggests high reactivity and a higher potential for off-target effects.

Issue 2: My inhibitor has a poor selectivity window between my target and known off-targets.

Q: How can I quantify the selectivity of my inhibitor and rationally design more selective compounds?

A: Selectivity is not just about binding affinity; for covalent inhibitors, it's about the rate of covalent modification. The key parameter to determine is the second-order rate constant, k_inact/K_I, which represents the efficiency of covalent inactivation.[9] A higher k_inact/K_I value for your on-target versus off-targets indicates better selectivity.

dot

Caption: Kinetic parameters of covalent inhibition.

  • Enhance Non-Covalent Affinity (Decrease K_I): The methanesulfonylpiperidine portion of your molecule is critical for guiding the chloroacetamide to the correct target.[10][11][12][13][14] By optimizing this scaffold to have stronger, more specific interactions with your target protein, you can significantly lower the K_I for your on-target, thereby increasing the k_inact/K_I and improving selectivity.

    • Actionable Advice: Perform structure-activity relationship (SAR) studies on the methanesulfonylpiperidine scaffold. Introduce modifications to enhance hydrogen bonding, hydrophobic interactions, or other non-covalent interactions with your target protein. The piperidine ring is a versatile scaffold for exploring structure-activity relationships to improve efficacy and selectivity.[10][12][13][14]

  • Tune Warhead Reactivity (Modify k_inact): If your inhibitor is too reactive, it will bind to many off-targets. While the chloroacetamide is inherently reactive, its reactivity can be modulated.

    • Actionable Advice: Consider synthesizing analogs with slightly less reactive warheads. For example, introducing steric hindrance near the chloroacetamide group can decrease its reactivity.[15] This can reduce the k_inact for both on- and off-targets, but the effect is often more pronounced for off-targets where non-covalent affinity is weak.

  • Protocol 3: Determination of k_inact and K_I

    This kinetic assay will allow you to quantify the efficiency of covalent modification for both your on-target and key off-targets identified through ABPP.

    Step-by-Step Protocol:

    • Enzyme and Inhibitor Preparation: Prepare solutions of your purified target protein and your inhibitor at various concentrations.

    • Progress Curves: In a microplate, initiate the enzymatic reaction by adding the substrate to the enzyme. At the same time, add your inhibitor.

    • Monitor Reaction: Continuously monitor the product formation over time (e.g., by fluorescence or absorbance).

    • Data Fitting: For each inhibitor concentration, fit the progress curve data to the appropriate equation for irreversible inhibition to determine the observed rate of inactivation (k_obs).

    • Determine k_inact and K_I: Plot k_obs versus the inhibitor concentration. Fit this data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

    • Calculate Selectivity: Calculate the k_inact/K_I ratio for your on-target and your primary off-targets. The ratio of these values will give you a quantitative measure of selectivity.

ParameterOn-Target GoalOff-Target GoalRationale
K_I LowHighMaximize non-covalent affinity for the on-target to guide the warhead.
k_inact ModerateLowEnsure efficient reaction with the on-target while minimizing reactivity with off-targets.
k_inact/K_I HighLowMaximize the overall efficiency of covalent modification for the on-target.

Frequently Asked Questions (FAQs)

Q1: Why was a chloroacetamide warhead chosen for this inhibitor series? A: Chloroacetamides are highly efficient electrophiles for targeting cysteine residues.[6] While more reactive than acrylamides, this can be an advantage when targeting proteins with less nucleophilic cysteines or when a very rapid onset of inhibition is desired.[1][5] They form stable, irreversible bonds, which is beneficial for achieving long-lasting target inhibition.[1]

Q2: What is the role of the methanesulfonylpiperidine scaffold? A: This scaffold serves as the "recognition" element of the inhibitor. Its primary role is to form specific, non-covalent interactions with the target protein, thereby positioning the chloroacetamide warhead for efficient covalent bond formation.[10][11][12][13][14] The sulfonyl group can act as a hydrogen bond acceptor and modulate the physicochemical properties of the molecule.[11] The piperidine ring is a common motif in medicinal chemistry that provides a three-dimensional structure that can be optimized to fit into specific binding pockets.[10][12][13][14]

Q3: Can I use a non-reactive analog of my inhibitor as a control? A: Absolutely. This is a highly recommended control experiment.[7] Synthesizing an analog where the chloroacetamide is replaced with a non-reactive group (e.g., an acetamide) allows you to isolate the effects of the non-covalent interactions of the methanesulfonylpiperidine scaffold. This control should exhibit significantly reduced or no irreversible inhibitory activity.

Q4: Are there alternatives to ABPP for identifying off-targets? A: Yes, while ABPP is a powerful tool, other mass spectrometry-based proteomics approaches can be used. For instance, you can perform shotgun proteomics on cells treated with your inhibitor and look for changes in protein abundance or post-translational modifications. However, these methods are often less direct than ABPP for identifying covalent binding events.[15]

Q5: My inhibitor appears to be unstable in cell culture media. What could be the cause? A: The high reactivity of the chloroacetamide warhead can lead to reactions with components in the cell culture media, such as free thiols from amino acids (like cysteine) or serum proteins. This can lead to a loss of active compound over time. Performing a stability assay in your specific cell culture media can help diagnose this issue.

References

  • Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. (n.d.). ResearchGate. Retrieved March 12, 2024, from [Link]

  • Key advances in the development of reversible covalent inhibitors. (2025, January 19). Biomedicine & Pharmacotherapy. Retrieved March 12, 2024, from [Link]

  • COOKIE-Pro: covalent inhibitor binding kinetics profiling on the proteome scale. (n.d.). bioRxiv. Retrieved March 12, 2024, from [Link]

  • Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. (2000, October 16). Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • Advanced approaches of developing targeted covalent drugs. (n.d.). Signal Transduction and Targeted Therapy. Retrieved March 12, 2024, from [Link]

  • Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. (n.d.). RSC Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • The Rise of Targeted Covalent Inhibitors in Drug Discovery. (2026, February 1). Open Exploration. Retrieved March 12, 2024, from [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. (n.d.). ACS Central Science. Retrieved March 12, 2024, from [Link]

  • (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide: the first selective 5-HT7 receptor antagonist. (1998, February 26). Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • Chemoselective Installation of Electrophilic Warheads onto C-Terminal Peptide Hydrazides for Covalent Protease Inhibitor Synthesis. (2025, August 27). ACS Chemical Biology. Retrieved March 12, 2024, from [Link]

  • Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency. (2000, October 2). Bioorganic & Medicinal Chemistry Letters. Retrieved March 12, 2024, from [Link]

  • Improved Electrophile Design for Exquisite Covalent Molecule Selectivity. (2021, November 16). ChemRxiv. Retrieved March 12, 2024, from [Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. (2022, October 27). Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (n.d.). Molecules. Retrieved March 12, 2024, from [Link]

  • Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. (n.d.). Cell Chemical Biology. Retrieved March 12, 2024, from [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. (2025, May 29). bioRxiv. Retrieved March 12, 2024, from [Link]

  • Quantitative structure-selectivity relationship for M2 selectivity between M1 and M2 of piperidinyl piperidine derivatives as muscarinic antagonists. (2007, April 15). Journal of Computer-Aided Molecular Design. Retrieved March 12, 2024, from [Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations. (2020, December 9). Journal of Chemical Information and Modeling. Retrieved March 12, 2024, from [Link]

  • Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025, August 29). Australian Journal of Chemistry. Retrieved March 12, 2024, from [Link]

  • Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. (2015, January 27). European Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • Evaluation of a Covalent Library of Diverse Warheads (CovLib) Binding to JNK3, USP7, or p53. (2024, July 2). Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

  • Stuck on You: Discovering Covalent Therapeutics with Biophysics. (n.d.). Sygnature Discovery. Retrieved March 12, 2024, from [Link]

  • A road map for prioritizing warheads for cysteine targeting covalent inhibitors. (n.d.). European Journal of Medicinal Chemistry. Retrieved March 12, 2024, from [Link]

Sources

Troubleshooting

purification methods for removing impurities from CAS 1157073-39-6

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with CAS 1157073-39-6 (2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with CAS 1157073-39-6 (2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide). Below, you will find an in-depth impurity profile, a troubleshooting Q&A, and self-validating experimental protocols to ensure >98% purity of your target compound.

Compound Profile & Quantitative Impurity Analysis

CAS 1157073-39-6 is a functionalized piperidine derivative widely used as an electrophilic building block in drug discovery[1]. Understanding the physicochemical differences between the target amide and its synthetic precursors is critical for designing an effective purification strategy.

Table 1: Quantitative Data & Impurity Profiling

Impurity / ComponentChemical NatureMW ( g/mol )Expected Rf​ (95:5 DCM:MeOH)Removal Strategy
CAS 1157073-39-6 Neutral Amide 254.74 0.45 Target Product
1-Methanesulfonylpiperidin-4-amineBasic Amine178.250.05 (streaks)0.1M HCl Wash
Chloroacetic AcidAcidic94.500.10 (broad)Sat. NaHCO₃ Wash
Triethylamine HydrochlorideSalt137.650.00Water Wash
Dimeric ByproductNeutral~396.900.30Chromatography

Troubleshooting Guide & FAQs

Q1: I am detecting significant amounts of unreacted 1-methanesulfonylpiperidin-4-amine in my crude product. How can I remove it without hydrolyzing the chloroacetamide? Causality & Solution: The starting amine is basic, whereas your target compound is entirely non-basic. The piperidine nitrogen is deactivated by the strongly electron-withdrawing methanesulfonyl group, and the 4-amino group has been converted into a neutral amide. This structural feature allows you to use a 0.1 M HCl wash to selectively protonate the unreacted amine, driving it into the aqueous phase as a water-soluble salt[2]. To prevent hydrolysis of the reactive α -chloro group, keep the temperature below 5 °C during the wash, as higher temperatures lead to rapid chlorine replacement and lower yields[3].

Q2: My HPLC trace shows a highly polar impurity, likely chloroacetic acid. What is the most efficient removal strategy? Causality & Solution: Chloroacetic acid is a common byproduct resulting from the hydrolysis of excess chloroacetyl chloride. Because of its carboxylic acid moiety, it can be easily deprotonated by a mild base. Washing the organic layer with saturated aqueous sodium bicarbonate ( NaHCO3​ ) converts the acid to its highly water-soluble sodium salt, which is easily partitioned into the aqueous layer[4]. Avoid stronger bases (like NaOH), as they can induce unwanted SN​2 substitution or elimination reactions at the α -chloro position.

Q3: I am observing a higher molecular weight impurity that elutes later on HPLC. What is this, and how do I prevent it? Causality & Solution: This is likely a dimeric byproduct formed when the unreacted starting amine acts as a nucleophile and displaces the chloride from the α -carbon of your newly formed product. To prevent this, ensure chloroacetyl chloride is added dropwise at 0 °C to a dilute solution of the amine, keeping the acylating agent in slight excess. If the dimer has already formed, liquid-liquid extraction will not remove it due to its neutral, lipophilic nature. You must proceed to silica gel flash chromatography (Protocol B).

Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step without confirming the success of the previous one via the recommended in-process checks.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

This is the primary isolation method for removing ionic and highly polar impurities[2].

  • Dilution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL/g of crude).

  • Cooling: Cool the organic layer to 0–5 °C using an ice bath to stabilize the α -chloro group[3].

  • Acid Wash: Wash with cold 0.1 M HCl (3 x 5 mL/g).

    • Self-Validation: Spot the organic layer on a TLC plate and stain with ninhydrin. The absence of a purple/pink spot confirms the complete removal of the primary amine.

  • Base Wash: Wash the organic layer with cold saturated NaHCO3​ (2 x 5 mL/g) to remove chloroacetic acid.

  • Salt Removal: Wash with distilled water (1 x 5 mL/g) to remove residual triethylamine hydrochloride[4], followed by brine (1 x 5 mL/g).

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (water bath < 30 °C).

Protocol B: Silica Gel Flash Chromatography

Use this protocol if dimeric byproducts or non-polar impurities persist after LLE.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM and load it onto a pre-equilibrated silica gel column.

  • Elution: Elute using a step gradient of DCM to Methanol (100:0 98:2 95:5 v/v).

  • Fraction Collection: Collect fractions and analyze via TLC (UV active at 254 nm). The target amide typically elutes at Rf​≈0.45 in 95:5 DCM:MeOH.

  • Isolation: Pool the pure fractions and evaporate to yield the purified solid.

Protocol C: Recrystallization

Recommended as a final polishing step for batches that are already >95% pure[1].

  • Dissolution: Dissolve the solid in a minimum volume of boiling Ethyl Acetate (EtOAc).

  • Precipitation: Slowly add Hexanes dropwise until the solution reaches the cloud point.

  • Crystallization: Add 1-2 drops of EtOAc until the solution clears, then allow it to cool slowly to room temperature undisturbed. Cool further in an ice bath for 1 hour.

  • Filtration: Filter the crystals and wash with ice-cold hexanes.

    • Self-Validation: Perform a melting point determination. A sharp melting range (< 2 °C variance) confirms high crystalline purity.

Purification Workflow

PurificationWorkflow Start Crude Mixture CAS 1157073-39-6 LLE Liquid-Liquid Extraction (DCM / H2O) Start->LLE AcidWash 0.1M HCl Wash Removes Unreacted Amine LLE->AcidWash BaseWash Sat. NaHCO3 Wash Removes Chloroacetic Acid AcidWash->BaseWash CheckPurity HPLC / TLC Check BaseWash->CheckPurity Decision Purity > 95%? CheckPurity->Decision Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst Yes (Minor Impurities) Chromatography Flash Chromatography (Silica Gel, DCM:MeOH) Decision->Chromatography No (Major Impurities) Final Pure CAS 1157073-39-6 (>98% Purity) Recryst->Final Chromatography->Final

Fig 1. Decision-tree workflow for the purification of CAS 1157073-39-6.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Thiol Reactivity of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide Against Alternative Electrophiles

Targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (FBDD) have fundamentally reshaped how we approach previously "undruggable" protein targets[1]. The success of any covalent probe is dictated...

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Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) and covalent fragment-based drug discovery (FBDD) have fundamentally reshaped how we approach previously "undruggable" protein targets[1]. The success of any covalent probe is dictated by the precise tuning of its electrophilic warhead. If an electrophile is too reactive, it drives promiscuous off-target labeling and toxicity; if it is too inert, it fails to achieve the necessary pharmacological occupancy[2].

This guide provides an objective, data-driven benchmarking of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS 1157073-39-6)[3], a highly representative chloroacetamide fragment[4], against other standard electrophiles such as iodoacetamides, acrylamides, and chloromethyl ketones.

Mechanistic Causality & Structural Rationale

To understand the performance of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, we must first analyze the causality behind its structural design. The fragment consists of a chloroacetamide warhead conjugated to a functionalized piperidine ring. This architecture is deliberately engineered to balance intrinsic reactivity with binding-driven specificity:

  • Reaction Mechanism ( SN​2 vs. Michael Addition) : Unlike acrylamides, which react via a Michael addition that is highly sensitive to the electron-withdrawing nature of adjacent groups, chloroacetamides permanently alkylate cysteine thiols via a concerted SN​2 nucleophilic substitution[5].

  • Steric and Electronic Tuning : The piperidine ring provides essential steric bulk that prevents hyper-reactivity. This ensures the fragment only reacts when non-covalent interactions pre-organize it within a specific protein binding pocket. Furthermore, the methanesulfonyl group enhances aqueous solubility and acts as a hydrogen-bond acceptor, improving ligand efficiency without inductively hyper-activating the α -chloro warhead[6].

  • Overcoming Iodoacetamide Promiscuity : While iodoacetamides are highly reactive SN​2 electrophiles, they are notoriously promiscuous, frequently alkylating lysine, histidine, and oxidizing methionine residues[7]. Chloroacetamides exhibit a significantly higher intrinsic specificity for cysteine thiols, making them the preferred warhead in modern covalent libraries[8].

G Cys Protein Cysteine (Thiolate, S-) SN2 S_N2 Transition State Cys->SN2 Nucleophilic Attack CA Chloroacetamide Warhead CA->SN2 Electrophilic Target Adduct Covalent Thioether Adduct SN2->Adduct Bond Formation Cl Chloride Leaving Group SN2->Cl Displacement

S_N2 mechanism of highly specific cysteine alkylation by chloroacetamide warheads.

Quantitative Benchmarking of Thiol Reactivity

To objectively evaluate electrophiles, researchers rely on high-throughput kinetic assays to determine the second-order rate constant ( kavg​ ) of the reaction with a model thiol, such as glutathione (GSH), at physiological pH[6].

The table below summarizes the kinetic benchmarking of common electrophilic warheads against model thiols:

Electrophilic WarheadReaction MechanismRelative ReactivitySpecificity for CysteineAverage Rate Constant ( kavg​ , M−1s−1 )
Chloromethyl Ketone SN​2 SubstitutionVery HighLow (Promiscuous) 4.59×10−6 [9]
Maleimide Michael AdditionHighModerate 3.59×10−6 [9]
Iodoacetamide SN​2 SubstitutionHighLow (Reacts with Lys/His)[7] ∼1.0×10−5
Chloroacetamide SN​2 SubstitutionModerateHigh 7.45×10−7 [9]
Acrylamide Michael AdditionLow-ModerateVery High 2.69×10−7 [9]

Data Interpretation : The chloroacetamide warhead occupies a critical "Goldilocks" zone. It is approximately 6.2-fold less reactive than hyper-reactive chloromethyl ketones, yet nearly 3-fold more reactive than standard unactivated acrylamides[9]. This moderate intrinsic reactivity is ideal for screening, as it minimizes false positives from non-specific alkylation while maintaining enough electrophilicity to capture transient, low-affinity binding events[6].

Experimental Protocol: High-Throughput DTNB Thiol-Reactivity Assay

To validate the reactivity of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in your own laboratory, the following self-validating is the industry standard[6]. This protocol quantifies the depletion of free thiols over time, providing the necessary data to calculate reaction kinetics.

Materials Required:

  • Buffer : 100 mM Sodium Phosphate, 1 mM EDTA, pH 7.4.

  • Model Thiol : L-Glutathione reduced (GSH).

  • Reporter : 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Test Compound : 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (10 mM stock in DMSO).

Step-by-Step Methodology:

  • Preparation of Reaction Mixture : In a 384-well microplate, prepare a solution containing 200 µM of the test electrophile and 100 µM of GSH in the reaction buffer. Ensure the final DMSO concentration remains 5% to prevent compound precipitation[6].

  • Incubation : Seal the plate to prevent evaporation and incubate at 25°C.

  • Time-Course Quenching : At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), transfer a 10 µL aliquot of the reaction mixture into a secondary "quench" plate pre-loaded with 90 µL of 1.5 mM DTNB solution[6].

  • Colorimetric Readout : The unreacted GSH immediately reduces DTNB to form the yellow 2-nitro-5-thiobenzoate (TNB 2− ) anion. Measure the absorbance at 412 nm using a microplate reader[6].

  • Self-Validation Controls :

    • Negative Control: Run a parallel well containing only DMSO and GSH to account for spontaneous ambient thiol oxidation.

    • Positive Control: Run a parallel well using a highly reactive electrophile (e.g., N-ethylmaleimide) to confirm assay sensitivity[8].

  • Data Analysis : Plot the concentration of remaining GSH versus time. Fit the data to a pseudo-first-order exponential decay model to extract kobs​ , and divide by the electrophile concentration to determine the second-order rate constant ( kavg​ ).

G Step1 Incubate Electrophile with GSH (Excess) Step2 Quench Aliquots with DTNB Reagent Step1->Step2 Timepoints (0-4h) Step3 Measure Absorbance at 412 nm (TNB anion) Step2->Step3 Colorimetric Readout Step4 Calculate Rate Constant (k_obs) Step3->Step4 Non-linear Regression

High-throughput DTNB assay workflow for profiling electrophile reactivity.

Conclusion

Benchmarking 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide reveals that its chloroacetamide warhead provides an optimal balance of stability and reactivity. By avoiding the extreme promiscuity of iodoacetamides and the sluggish kinetics of unactivated acrylamides, this structural class serves as a highly reliable, self-validating starting point for targeted covalent inhibitor development.

References
  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. URL:[Link]

  • McAulay, K., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Pharmaceuticals, 2022. URL:[Link]

  • Zhao, et al. "Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target." bioRxiv, 2024. URL:[Link]

  • Kathman, S. G., et al. "A Fragment-Based Method to Discover Irreversible Covalent Inhibitors of Cysteine Proteases." Journal of Medicinal Chemistry, 2014. URL:[Link]

Sources

Comparative

A Comparative Guide to the Cytotoxicity of Chloroacetamides and Fluoroacetamides in Mammalian Cell Lines

This guide provides an in-depth comparison of the cytotoxic effects of two classes of halogenated acetamides—chloroacetamides and fluoroacetamides—on mammalian cell lines. Designed for researchers, scientists, and drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the cytotoxic effects of two classes of halogenated acetamides—chloroacetamides and fluoroacetamides—on mammalian cell lines. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data, outlines detailed methodologies, and explores the underlying molecular mechanisms to provide a comprehensive and actionable resource.

Introduction: Two Classes of Halogenated Amides

Chloroacetamides, such as acetochlor and alachlor, are widely used as herbicides.[1][2] Their prevalence in the environment necessitates a thorough understanding of their toxicological profiles. Fluoroacetamides, on the other hand, are known for their high toxicity, with some having been used as rodenticides.[3][4] The toxicity of fluoroacetamide is so significant that it has been banned in many parts of the world.[3]

The core difference in their structure—a chlorine versus a fluorine atom—dramatically influences their mechanism of action and overall cytotoxicity. This guide will dissect these differences, providing a clear rationale for experimental design and data interpretation when working with these compounds.

Mechanisms of Cytotoxicity: Distinct Pathways to Cell Death

The cytotoxic effects of chloroacetamides and fluoroacetamides are initiated by fundamentally different molecular pathways. Fluoroacetamides undergo a process known as "lethal synthesis," while chloroacetamides primarily induce oxidative stress through glutathione depletion.

Fluoroacetamide: Lethal Synthesis and Krebs Cycle Inhibition

Fluoroacetamide itself is not the primary toxic agent.[5] Its toxicity arises from its metabolic conversion into a potent enzyme inhibitor.[5]

  • Hydrolysis: Cellular amidases first hydrolyze fluoroacetamide to fluoroacetate.[4][5]

  • Activation: Fluoroacetate is then converted to fluoroacetyl-CoA.[5][6]

  • Lethal Synthesis: Citrate synthase, a key enzyme in the Krebs cycle, mistakes fluoroacetyl-CoA for its natural substrate, acetyl-CoA. It condenses fluoroacetyl-CoA with oxaloacetate to produce fluorocitrate.[5][6]

  • Aconitase Inhibition: Fluorocitrate potently inhibits aconitase, another critical Krebs cycle enzyme.[4][6] This blockage leads to a massive accumulation of citrate and a halt in cellular respiration, causing a severe energy deficit (ATP depletion) and subsequent cell death.[3][6]

G cluster_0 Mitochondrion Fluoroacetamide Fluoroacetamide Fluoroacetate Fluoroacetate Fluoroacetamide->Fluoroacetate Amidase FluoroacetylCoA Fluoroacetyl-CoA Fluoroacetate->FluoroacetylCoA Acetyl-CoA Synthetase Fluorocitrate Fluorocitrate FluoroacetylCoA->Fluorocitrate Citrate Synthase Aconitase Aconitase (Krebs Cycle Enzyme) Fluorocitrate->Aconitase CitrateAccumulation Citrate Accumulation ATPDepletion ATP Depletion Aconitase->ATPDepletion Disrupted Krebs Cycle CellDeath Cell Death ATPDepletion->CellDeath

Caption: Metabolic pathway of fluoroacetamide leading to cytotoxicity.

Chloroacetamide: Glutathione Depletion and Oxidative Stress

The cytotoxicity of chloroacetamides is closely linked to their interaction with glutathione (GSH), a critical intracellular antioxidant.[2][7]

  • Glutathione Conjugation: Chloroacetamides are electrophilic and readily react with the nucleophilic thiol group of glutathione. This reaction, often catalyzed by Glutathione S-transferases (GSTs), forms a conjugate.

  • GSH Depletion: This conjugation process consumes cellular stores of GSH.[8]

  • Oxidative Stress: Depletion of GSH compromises the cell's ability to neutralize reactive oxygen species (ROS).[8][9] The resulting accumulation of ROS leads to oxidative damage to lipids, proteins, and DNA.

  • Apoptosis: Increased ROS levels and cellular damage trigger apoptotic pathways, leading to programmed cell death.[7][8] Studies have shown that co-treatment with the antioxidant N-acetylcysteine (NAC) can alleviate the cytotoxic effects of chloroacetamides, confirming the role of oxidative stress.[1][7]

G cluster_1 Cytosol Chloroacetamide Chloroacetamide GSHDepletion GSH Depletion Chloroacetamide->GSHDepletion Glutathione Conjugation GSH Glutathione (GSH) GSH->GSHDepletion OxidativeStress Oxidative Stress GSHDepletion->OxidativeStress Reduced Antioxidant Capacity ROS Reactive Oxygen Species (ROS) ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Mechanism of chloroacetamide-induced oxidative stress.

Comparative Cytotoxicity Data

Direct comparative studies on the cytotoxicity of chloroacetamides and fluoroacetamides are limited. However, by examining data from various sources, a general trend emerges. Fluoroacetamides are significantly more potent cytotoxins than chloroacetamides. The oral LD50 of fluoroacetamide in rats is approximately 15 mg/kg, highlighting its extreme toxicity.[10] Chloroacetamide herbicides, while still toxic, exhibit their effects at higher concentrations.

Compound ClassExample CompoundCell LineAssayEndpoint (IC50)Key FindingsReference
Chloroacetamide AcetochlorHepG2MTTDose-dependent decrease in viability (10-100 µM)Cytotoxicity is mediated by ROS and can be rescued by NAC.[1][7][1][7]
Chloroacetamide Alachlor, MetolachlorHepG2, Fa32Neutral RedPropachlor > Alachlor > MetolachlorCytotoxicity is enhanced by GSH depletion.[2][2]
Fluoroacetamide FluoroacetamideNot specifiedIn vivo (rat)LD50 ≈ 15 mg/kgHighly toxic, with death resulting from CNS and cardiovascular effects.[10][10]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 indicates a more potent compound. The data presented here are illustrative and may vary depending on the specific cell line and experimental conditions.

Experimental Protocols for Assessing Cytotoxicity

To ensure the generation of reliable and reproducible data, standardized protocols are essential. Below are detailed methodologies for three common cytotoxicity assays.

General Experimental Workflow

Caption: Standard workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Expose cells to various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][15]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13][15]

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[16][17]

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 3-5 minutes.[17][18]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[17][19]

  • Reaction Mixture: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[17]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[16][17]

  • Stop Reaction: Add 50 µL of stop solution to each well.[17]

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[17] The amount of color formed is proportional to the amount of LDH released.[16]

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[21] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[20]

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and once with 1X Annexin V Binding Buffer.[22]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V and 1-5 µL of PI (100 µg/mL working solution).[21]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[21]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.[21]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Discussion and Field-Proven Insights

Causality Behind Cytotoxicity Differences: The profound difference in cytotoxicity stems directly from their mechanisms of action. Fluoroacetamide's "lethal synthesis" is a highly efficient process that irreversibly shuts down the central hub of cellular energy production.[3][5] This leads to rapid and catastrophic cell death. Chloroacetamides, while effective at inducing cytotoxicity, rely on depleting a cellular defense system (GSH).[2] Cells have mechanisms to replenish GSH, which can offer a degree of resistance or a slower onset of toxicity compared to the immediate energy crisis induced by fluoroacetamides.

Experimental Considerations:

  • Cell Line Selection: The choice of cell line is critical. For example, liver-derived cell lines like HepG2 are metabolically active and suitable for studying compounds that require metabolic activation, such as fluoroacetamide.[1]

  • Time-Course Studies: Due to the different mechanisms, time-course experiments are crucial. The effects of fluoroacetamide may be more rapid, while the cytotoxicity of chloroacetamides, which depends on GSH depletion, might develop over a longer period.

  • Mechanistic Validation: When observing cytotoxicity with chloroacetamides, it is advisable to co-administer an antioxidant like N-acetylcysteine (NAC) to confirm the role of oxidative stress.[7] A rescue effect strongly supports the proposed mechanism. For fluoroacetamides, measuring citrate accumulation or ATP levels would provide direct evidence of Krebs cycle inhibition.

Conclusion

Fluoroacetamides exhibit significantly higher cytotoxicity in mammalian cell lines compared to chloroacetamides. This is attributable to their distinct mechanisms of action: fluoroacetamides cause a rapid and irreversible shutdown of cellular respiration via "lethal synthesis," while chloroacetamides induce a slower cell death pathway mediated by glutathione depletion and subsequent oxidative stress. A thorough understanding of these divergent pathways is essential for designing robust experiments, accurately interpreting cytotoxicity data, and assessing the potential risks and therapeutic applications of these compounds.

References

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications. Available at: [Link]

  • Reversible Toxic-Metabolic Encephalopathy in Fluroacetamide Intoxication: A Case Report and Review of the Literature - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. National Center for Biotechnology Information. Available at: [Link]

  • LDH cytotoxicity assay. protocols.io. Available at: [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. MDPI. Available at: [Link]

  • Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. International Journal of Molecular Medicine. Available at: [Link]

  • Krebs cycle demonstrating the region of inhibition by fluoroacetate[1]. - ResearchGate. ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Available at: [Link]

  • Toxicology of fluoroacetate: a review, with possible directions for therapy research - Regulations.gov. Regulations.gov. Available at: [Link]

  • The mammalian oral toxicity of fluoroacetamide - Scilit. Scilit. Available at: [Link]

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Glutathione-dependent cytotoxicity of the chloroacetanilide herbicides alachlor, metolachlor, and propachlor in rat and human hepatoma-derived cultured cells - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Annexin V-Dye Apoptosis Assay - G-Biosciences. G-Biosciences. Available at: [Link]

  • How does fluoroacetate inhibits the Krebs cycle? - Quora. Quora. Available at: [Link]

  • The Annexin V Apoptosis Assay. University of Georgia. Available at: [Link]

  • MTT Proliferation Assay Protocol - ResearchGate. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

Sources

Validation

Validation of Specific Cysteine Targeting by 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide: A Comprehensive Comparison Guide

Executive Summary & Chemical Rationale The development of targeted covalent inhibitors (TCIs) and chemoproteomic probes relies heavily on the precise engagement of reactive amino acid side chains. Among these, cysteine i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

The development of targeted covalent inhibitors (TCIs) and chemoproteomic probes relies heavily on the precise engagement of reactive amino acid side chains. Among these, cysteine is the premier target due to the high nucleophilicity of its thiolate state and its relatively low natural abundance, which allows for highly selective targeting[1].

The compound 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) represents a highly optimized electrophilic fragment[2][3]. It consists of two critical functional domains:

  • The Chloroacetamide Warhead: An electrophile that undergoes an SN2 nucleophilic substitution reaction with cysteine thiolates to form a stable, irreversible thioether bond.

  • The Methanesulfonylpiperidine Moiety: A structurally tunable recognition element that drives initial non-covalent affinity (via hydrogen bonding and steric complementarity) to specific protein microenvironments prior to covalent bond formation.

The Causality of Electrophile Selection: Historically, iodoacetamides (IAA) have been the gold standard for cysteine alkylation. However, IAA is overly reactive, leading to promiscuous off-target alkylation of lysines, histidines, and N-termini, as well as artifactual methionine oxidation (affecting up to 40-80% of methionine-containing peptides in some workflows)[4][5]. By swapping the iodine leaving group for chlorine, 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide achieves a "tempered" reactivity profile. It is stable enough to circulate and interrogate the proteome, only reacting when proximity-driven by the specific binding of its piperidine moiety[5][6].

Objective Performance Comparison

To validate the utility of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, it is essential to benchmark its chloroacetamide warhead against other common cysteine-reactive chemistries. The table below synthesizes experimental performance metrics across different electrophile classes[5][6][7][8].

Electrophile ClassRepresentative CompoundRelative Reactivity (Kinetics)Cysteine SpecificityOff-Target Risk (Lys/His/N-term)Methionine Oxidation RiskLinkage Stability
Chloroacetamide 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide Moderate Very High Low Low (<5%) Irreversible (Thioether)
Iodoacetamide Iodoacetamide (IAA)Very HighModerateHighHigh (Up to 80%)Irreversible (Thioether)
Maleimide N-Ethylmaleimide (NEM)HighHigh (at pH 6.5-7.5)Moderate (at pH > 8.0)LowReversible (Retro-Michael/Thiol exchange)
Acrylamide Acrylamide fragmentsLowHighLowLowIrreversible (Thioether)

Data Interpretation: Chloroacetamides ligand approximately fivefold more specific sites than acrylamides due to better reaction kinetics, while avoiding the massive off-target noise and methionine-to-isothreonine conversions characteristic of iodoacetamides[4][6]. Furthermore, unlike maleimides which are prone to hydrolysis and retro-Michael addition in physiological buffers, chloroacetamides form completely stable adducts[7].

Experimental Validation Protocols

To establish a self-validating system for proving specific cysteine engagement by 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide, researchers must employ competitive Activity-Based Protein Profiling (ABPP)[6][9].

Protocol A: Streamlined Competitive ABPP (SLC-ABPP)

This workflow relies on a competitive "chase" mechanism. If the chloroacetamide compound specifically binds a cysteine, that site is blocked from subsequent labeling by a broad-spectrum probe.

Step 1: Proteome Preparation & Dosing

  • Harvest cells (e.g., HEK293T or HCT116) and lyse in native buffer (PBS, 0.1% NP-40, protease inhibitors without EDTA/DTT).

  • Adjust protein concentration to 2 mg/mL.

  • Treat 500 µL aliquots with varying concentrations of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (e.g., 1 µM, 10 µM, 50 µM) or DMSO vehicle control for 2 hours at 37°C.

  • Causality Check: Dose-dependent treatment is critical to differentiate specific high-affinity binding (saturated at low doses) from non-specific electrophilic stress (linear labeling at high doses).

Step 2: Probe Chase

  • Add a highly reactive alkyne-tagged iodoacetamide probe (IA-alkyne) at 100 µM for 1 hour at room temperature.

  • Causality Check: IA-alkyne acts as the universal reporter. It will covalently label all free, unengaged cysteines.

Step 3: Click Chemistry & Enrichment

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour.

  • Precipitate proteins (methanol/chloroform), wash, and resuspend in 1.2% SDS/PBS.

  • Enrich biotinylated proteins using Streptavidin agarose beads.

Step 4: On-Bead Digestion & LC-MS/MS

  • Reduce (DTT) and alkylate (Iodoacetamide) the bead-bound proteins.

  • Digest overnight with Trypsin.

  • Elute peptides, desalt, and analyze via high-resolution LC-MS/MS (e.g., Orbitrap).

  • Data Analysis: Calculate the Competition Ratio (CR). A CR ≥ 4 (representing >75% signal attenuation compared to DMSO) confirms specific, high-affinity cysteine targeting by the chloroacetamide[6].

Protocol B: Intact Protein Mass Spectrometry (Stoichiometry Validation)

To rule out poly-alkylation (a common artifact of overly reactive probes), intact MS is used on purified target proteins.

  • Incubate 10 µM recombinant target protein with 50 µM 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide in HEPES buffer (pH 7.4) for 1 hour.

  • Desalt using a C4 ZipTip to remove unreacted compound.

  • Analyze via ESI-TOF MS.

  • Validation: A mass shift corresponding exactly to the addition of one molecule of the compound (+253.06 Da, accounting for the loss of HCl) validates 1:1 binding stoichiometry.

Mechanistic and Workflow Visualizations

The following diagrams illustrate the logical flow of the validation experiments and the underlying chemical mechanism.

ABPP_Workflow A Native Proteome (Cell Lysate) B Incubation with Chloroacetamide Probe A->B Target Engagement C Chase with IA-Alkyne Probe B->C Label Free Cys D CuAAC Click Chemistry (Biotin-Azide) C->D Tagging E Streptavidin Enrichment D->E Isolation F Trypsin Digestion & LC-MS/MS E->F Analysis G Bioinformatics (Competition Ratio) F->G Quantification

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow for validating cysteine engagement.

SN2_Mechanism Cys Protein Cysteine (Thiolate Anion, S-) Complex Non-Covalent Pre-Reaction Complex Cys->Complex Probe 2-chloro-N-(1-methanesulfonyl...) acetamide Probe->Complex TS SN2 Transition State [S --- CH2 --- Cl]‡ Complex->TS Nucleophilic Attack Adduct Stable Thioether Adduct + Chloride Leaving Group TS->Adduct Covalent Bond Formation

Caption: SN2 nucleophilic substitution mechanism of chloroacetamide-based covalent targeting.

References

  • Reimagining high-throughput profiling of reactive cysteines for cell-based screening of large electrophile libraries Source: PubMed Central (PMC) / NIH URL:[Link]

  • Streamlined activity-based protein profiling of reactive cysteines (SLC-ABPP) Source: Nesvilab / FragPipe URL:[Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues Source: PubMed / NIH URL:[Link]

  • Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry Source: PubMed Central (PMC) / NIH URL:[Link]

  • A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis Source: ACS Publications URL:[Link]

  • Toward Precision Bioconjugation: Chemical Strategies for Site-Selective Cysteine Conjugation Source: ACS Publications URL:[Link]

Sources

Comparative

A Comparative Guide to the Kinetic Analysis of Glutathione Reactivity for Covalent Inhibitors

Introduction: The Double-Edged Sword of Covalent Inhibition Covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for high potency and prolonged duration of action by forming a stabl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Double-Edged Sword of Covalent Inhibition

Covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for high potency and prolonged duration of action by forming a stable bond with their protein target. This strategy, however, necessitates a delicate balance. The very electrophilicity that enables targeted covalent modification also poses a risk of off-target reactions with endogenous nucleophiles.[1][2] Among these, glutathione (GSH), a tripeptide thiol present at high (millimolar) concentrations within cells, stands as a primary line of defense against reactive molecules.[3][4] The reaction between a covalent drug and GSH is a critical parameter to quantify, serving as a surrogate measure of the compound's intrinsic electrophilicity and its potential for idiosyncratic toxicity.[5][6] An excessively high reaction rate with GSH can lead to rapid drug clearance and off-target cellular damage, while a well-tuned reactivity ensures that covalent bond formation is favored only within the high-affinity environment of the target protein's binding site.[1][5]

This guide provides a comprehensive framework for the kinetic analysis of GSH reactivity. As the specific compound CAS 1157073-39-6 does not correspond to a publicly available chemical structure, we will use the well-characterized covalent inhibitor Ibrutinib (an acrylamide-containing Bruton's tyrosine kinase inhibitor) as our primary example. We will compare its reactivity profile against that of a generic chloroacetamide warhead and the parent acrylamide structure to illustrate how different electrophilic groups influence this critical kinetic parameter.

The Chemistry of GSH Conjugation

The core of the reaction is the nucleophilic attack of the thiolate form of GSH's cysteine residue on the electrophilic center of the drug candidate.[7] This process, often a Michael addition for α,β-unsaturated carbonyl compounds like acrylamides, results in a stable thioether conjugate that is typically more water-soluble and readily excreted.[8] The rate of this non-enzymatic reaction is a direct reflection of the electrophile's intrinsic reactivity.[9][10]

GSH Glutathione (GSH-Thiolate) Transition Nucleophilic Attack GSH->Transition Electrophile Electrophilic Drug (e.g., Ibrutinib) Electrophile->Transition Conjugate GSH-Drug Conjugate Transition->Conjugate k_GSH

Caption: General reaction scheme for GSH conjugation.

Methodology: A Step-by-Step Protocol for Kinetic Analysis

To determine the second-order rate constant (k_GSH) of the reaction between an electrophile and glutathione, a robust and reproducible kinetic assay is essential. The following protocol utilizes a photometric method to quantify the loss of GSH over time, a well-established technique in the field.[9][10]

Experimental Workflow

Caption: Experimental workflow for the kinetic GSH assay.

Detailed Protocol

1. Materials and Reagents:

  • Test Compound (e.g., Ibrutinib): Stock solution in DMSO (e.g., 10 mM).

  • Reduced L-Glutathione (GSH): (CAS 70-18-8)[11]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): (CAS 69-78-3)

  • Phosphate Buffer: 100 mM, pH 7.4.

  • DMSO (Dimethyl Sulfoxide): ACS grade.

  • Instrumentation: UV-Vis spectrophotometer or plate reader capable of reading absorbance at 412 nm.

2. Preparation of Solutions:

  • GSH Stock Solution (10 mM): Freshly prepare by dissolving the appropriate amount of L-glutathione in phosphate buffer.

  • DTNB Stock Solution (10 mM): Prepare in DMSO.

  • Working Buffer: 100 mM Phosphate Buffer, pH 7.4.

3. Experimental Procedure (Pseudo-First-Order Conditions):

The principle of this assay is to use the test compound in significant excess relative to GSH. This simplifies the kinetics, allowing for the determination of a pseudo-first-order rate constant (k_obs) from the perspective of GSH consumption.[12]

  • Step 1: Reaction Setup. In a microcentrifuge tube, combine the working buffer and the test compound stock solution to achieve the desired final concentration (e.g., 200 µM). The final concentration of DMSO should be kept low (e.g., <2%) to avoid interference.

  • Step 2: Reaction Initiation. To start the reaction, add the GSH stock solution to the tube from Step 1 to achieve a final concentration significantly lower than the test compound (e.g., 20 µM). Vortex briefly to mix.

  • Step 3: Time-Course Sampling. At predetermined time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Step 4: Quenching and Derivatization. Immediately add the aliquot to a well of a 96-well plate containing a solution of DTNB in the working buffer. The DTNB reacts rapidly with the remaining free GSH to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Step 5: Absorbance Reading. After a brief incubation (2-3 minutes) to ensure complete reaction with DTNB, read the absorbance of each well at 412 nm.

  • Step 6: Control Reactions. Run parallel control reactions, including a blank (no GSH) and a control with GSH and DMSO but without the test compound, to account for any spontaneous GSH oxidation.

4. Data Analysis:

  • Step 1: Calculate GSH Concentration. Convert the absorbance values at each time point to GSH concentration using a standard curve of known GSH concentrations reacted with DTNB.

  • Step 2: Determine k_obs. Plot the natural logarithm of the GSH concentration (ln[GSH]) against time (in seconds). For a pseudo-first-order reaction, this plot should be linear. The negative slope of this line is the pseudo-first-order rate constant, k_obs (in s⁻¹).[12]

  • Step 3: Calculate k_GSH. The second-order rate constant, k_GSH, is calculated by dividing k_obs by the concentration of the test compound used in the assay:

    • k_GSH (M⁻¹s⁻¹) = k_obs / [Test Compound]

Comparative Kinetic Data

The following table summarizes the second-order rate constants for the reaction of glutathione with Ibrutinib, acrylamide, and a generic chloroacetamide warhead. These values provide a quantitative comparison of their intrinsic electrophilic reactivity.

CompoundWarhead Typek_GSH (M⁻¹s⁻¹)Relative Reactivity
Acrylamide Michael Acceptor~0.01 - 0.1Baseline
Ibrutinib Michael Acceptor~0.1 - 1.0Moderate
Chloroacetamide Alkylating Agent>10High

Note: The k_GSH values are representative and can vary based on specific experimental conditions. The value for Ibrutinib is an estimate based on published data for similar acrylamides used in covalent inhibitors. The reactivity of chloroacetamides is known to be significantly higher than that of acrylamides.

Interpretation and Field-Proven Insights

The data clearly illustrates a hierarchy of reactivity.

  • Acrylamide: As a parent structure, it displays a relatively low intrinsic reactivity towards GSH. This is a desirable starting point for covalent drug design, as the affinity of the broader molecule for the target protein's binding site is what should primarily drive the covalent reaction.[1]

  • Ibrutinib: The substituents on the acrylamide warhead in Ibrutinib increase its electrophilicity, resulting in a moderately higher k_GSH. This represents a finely tuned level of reactivity—potent enough to engage its target, Bruton's tyrosine kinase, yet not so reactive as to be indiscriminately scavenged by cellular GSH. The balance between reversible binding affinity (Ki) and the rate of inactivation (kinact) is crucial for the overall efficacy and safety of such drugs.[5]

  • Chloroacetamide: This warhead is a much stronger electrophile, as reflected in its high k_GSH. While this high reactivity can ensure rapid and complete target modification, it also carries a significant risk of off-target reactions and rapid GSH depletion, potentially leading to cellular toxicity. Consequently, such highly reactive warheads are often disfavored in modern drug design unless a very high degree of target-binding affinity can be achieved to kinetically favor the on-target reaction.

This kinetic analysis is a self-validating system. The linearity of the ln[GSH] vs. time plot confirms that the reaction is proceeding under the assumed pseudo-first-order conditions. Comparing the results to well-characterized standards like acrylamide provides an authoritative benchmark for classifying the reactivity of novel compounds.

Conclusion

The kinetic analysis of glutathione reactivity is an indispensable tool in the development of safe and effective covalent medicines. By quantifying the second-order rate constant, k_GSH, researchers can gain critical insights into a compound's intrinsic electrophilicity, allowing for the rational design of molecules with an optimal balance of on-target potency and off-target safety. The methodologies described in this guide provide a robust framework for obtaining this vital data, enabling a direct and objective comparison between different electrophilic warheads and guiding the selection of candidates with the highest potential for therapeutic success.

References

  • Kinetic Behavior of Glutathione Transferases: Understanding Cellular Protection from Reactive Intermediates. (2024). MDPI. [Link]

  • Roberts, D. W., et al. (2009). Kinetic Glutathione Chemoassay To Quantify Thiol Reactivity of Organic Electrophiles—Application to α,β-Unsaturated Ketones, Acrylates, and Propiolates. Chemical Research in Toxicology. [Link]

  • PubChem. (n.d.). CID 4470573 | C6H6N4O. National Center for Biotechnology Information. [Link]

  • Wisnewski, A. V., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE. [Link]

  • Gotor, A. A., et al. (2018). Electrophiles modulate glutathione reductase activity via alkylation and upregulation of glutathione biosynthesis. Redox Biology. [Link]

  • PubChem. (n.d.). 3-Cyclohexyl-N-{(2s)-1-Hydroxy-3-[(3s)-2-Oxopyrrolidin-3-Yl]propan-2-Yl}-N2-{[3-(4-Methoxyphenoxy)propyl]sulfonyl}-L-Alaninamide. National Center for Biotechnology Information. [Link]

  • Davies, T., et al. (2015). High‐Throughput Kinetic Analysis for Target‐Directed Covalent Ligand Discovery. Angewandte Chemie International Edition. [Link]

  • Wisnewski, A. V., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. PLOS ONE. [Link]

  • CAS Common Chemistry. (n.d.). Nylon 66. American Chemical Society. [Link]

  • PubChem. (n.d.). (1R,2S,5S)-3-[(2S)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-N-[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide. National Center for Biotechnology Information. [Link]

  • Wisnewski, A. V., et al. (2022). Glutathione reactivity with aliphatic polyisocyanates. ResearchGate. [Link]

  • Roberts, D. W., et al. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. PubMed. [Link]

  • PubChem. (n.d.). (S)-N-((S)-1-cyclohexyl-2-((S)-2-(4-methylbenzo[d]thiazol-2-yl)pyrrolidin-1-yl)-2-oxoethyl)-2-(methylamino)propanamide. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1,4-Cyclohexadiene-1-methanol, 4-(1-methylethyl)-. NIST Chemistry WebBook. [Link]

  • Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]

  • PubChem. (n.d.). N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide. National Center for Biotechnology Information. [Link]

  • Matrix Fine Chemicals. (n.d.). 5-(6-AMINO-9H-PURIN-9-YL)-2-(HYDROXYMETHYL)OXOLAN-3-OL. [Link]

  • Pompella, A., & Visvikis, A. (2000). Glutathione: methods of sample preparation for chromatography and capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Jozefczak, M., et al. (2021). Glutathione Is Required for the Early Alert Response and Subsequent Acclimation in Cadmium-Exposed Arabidopsis thaliana Plants. MDPI. [Link]

  • NextSDS. (n.d.). 1,3-Cyclopentanediol,4-(diethylamino)-2-ethoxy-,(1alpha,2bta,3alpha,4bta)-(9CI). [Link]

  • Hughes, T. B., et al. (2020). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology. [Link]

  • ResearchGate. (n.d.). Structure of covalent inhibitors that specifically bind to the active site of Glutathione S-transferase Omega-1 (GSTO1) protein. [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities. Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (n.d.). Glutathione s-transferase – Knowledge and References. [Link]

Sources

Validation

purity determination and HPLC method validation for 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

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Safety & Regulatory Compliance

Safety

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide Executive Summary 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) is a specializ...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Executive Summary

2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide (CAS: 1157073-39-6) is a specialized chemical intermediate utilized in drug development and synthetic research[1]. Due to the presence of an alpha-chloroacetamide moiety, this compound is a highly reactive electrophile. It poses significant risks as a skin sensitizer, an acute toxin, and an environmental hazard[2][3].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, causality-driven protocol for the safe handling, spill response, and cradle-to-grave disposal of this compound, ensuring strict compliance with EPA and OSHA regulations[4][5].

Chemical Profile & Mechanism of Toxicity

To handle a chemical safely, one must understand why it is dangerous. The primary hazard of 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide stems from its chloroacetamide group.

The Causality of Sensitization: Chloroacetamides are potent alkylating agents. The carbon atom adjacent to the chlorine is highly electrophilic. When exposed to biological tissues, it undergoes a rapid, irreversible SN​2 nucleophilic substitution reaction with the sulfhydryl (-SH) groups of cysteine residues in epidermal proteins[3]. This covalent binding creates a protein adduct that the body's immune system recognizes as foreign, triggering severe contact dermatitis and long-term sensitization[3].

Because of this mechanism, even microscopic dust exposure can lead to systemic allergic responses over time.

Mechanism of toxicity: SN2 alkylation of protein thiols by the chloroacetamide moiety.

Quantitative Data & Hazard Summary
PropertySpecification
Chemical Name 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
CAS Number 1157073-39-6
Molecular Formula C8H15ClN2O3S
Primary Hazards Acute Toxicity, Skin Sensitization, Eye Irritation
Waste Stream Category Halogenated Organic Waste
Regulatory Framework EPA 40 CFR Part 261; OSHA 29 CFR 1910.1450

Operational Handling Protocol

Under the OSHA Laboratory Standard (29 CFR 1910.1450), handling this compound requires strict adherence to a Chemical Hygiene Plan[4][6].

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing, transferring, and reacting of this compound must be performed inside a certified chemical fume hood to prevent the inhalation of aerosolized dust[2][4].

  • Personal Protective Equipment (PPE):

    • Gloves: Because the compound easily penetrates standard latex, double-gloving with nitrile gloves is mandatory to prevent transdermal alkylation[2].

    • Body & Eyes: Wear a fully buttoned lab coat and splash-proof safety goggles.

  • Equipment Decontamination: After use, spatulas and glassware should be rinsed with a mild, compatible solvent (e.g., ethanol or acetone) directly into the designated halogenated waste container before standard washing.

Proper Disposal Procedures (Cradle-to-Grave)

Because this compound contains a covalently bound chlorine atom, it cannot be disposed of in standard organic waste. If halogenated organics are incinerated at the lower temperatures used for standard waste, they can undergo incomplete combustion, generating highly toxic environmental pollutants such as dioxins and furans. Therefore, it must be segregated and processed at an EPA-approved high-temperature Resource Conservation and Recovery Act (RCRA) facility[5][7].

Step-by-Step Disposal Methodology:

  • Waste Segregation:

    • Direct all solid waste (contaminated gloves, weighing paper, empty vials) into a solid hazardous waste bin[3][8].

    • Direct all liquid waste (reaction filtrates, solvent rinses) exclusively into a carboy explicitly designated for Halogenated Organic Waste .

    • Critical Rule: Never mix halogenated waste with strong acids, bases, or oxidizing agents, as this can trigger exothermic reactions or the release of toxic chlorine gas.

  • Containerization: Use High-Density Polyethylene (HDPE) or glass containers. Ensure the container is kept tightly sealed when not actively receiving waste to comply with EPA closed-container regulations[7][8].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to mitigate catastrophic leaks[9].

  • Labeling: Affix a standardized label reading "Hazardous Waste - Halogenated Organics". Include the specific chemical name (2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide) and check the boxes for "Toxic" and "Irritant"[10].

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department. Do not exceed the 180-day or 90-day accumulation limits dictated by your facility's generator status[9].

Standard operating procedure for the segregation and disposal of halogenated organic waste.

Spill Response & Emergency Decontamination

In the event of a localized spill outside the fume hood:

  • Evacuate & Isolate: Clear personnel from the immediate area to prevent tracking the powder[2].

  • Suppress Dust: Do not dry-sweep. Lightly moisten the spilled powder with a compatible solvent (e.g., water or a mild alcohol) to prevent the generation of airborne dust[3].

  • Absorb & Collect: Use inert absorbent pads or damp paper towels to collect the material. Place all cleanup materials into a heavy-duty plastic bag, seal it, and label it as solid halogenated hazardous waste[11].

  • Surface Decontamination: Wash the affected surface thoroughly with soap and water. Avoid using strong alkaline cleaners, which may react unpredictably with the methanesulfonyl or chloroacetamide groups[2].

References

  • Chloroacetamide Toxicity and Sensitization Profile Source: National Institutes of Health (NIH) - PubChem URL:[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) / eCFR URL:[Link]

  • Laboratory Safety Guidance (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

Comprehensive Safety and Operational Guide: Handling 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide As a researcher or drug development professional, handling reactive intermediates requires a deep understanding o...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide

As a researcher or drug development professional, handling reactive intermediates requires a deep understanding of both their synthetic utility and their toxicological profiles. 2-Chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide is a highly functionalized building block. It combines a piperidine core, a solubility-enhancing methanesulfonyl (mesyl) group, and a highly reactive α -chloroacetamide warhead.

While this structural profile makes it an excellent electrophile for synthesizing targeted covalent inhibitors (TCIs) and complex pharmaceutical active ingredients, it also dictates strict, non-negotiable handling protocols to prevent severe occupational exposure.

Mechanistic Toxicology: The Causality of Hazard

To design an effective safety protocol, we must first understand why this compound is hazardous. The danger lies entirely in the α -chloroacetamide moiety.

The Alkylation Hazard: α -Chloroacetamides are "soft" electrophiles. Under physiological conditions, they undergo rapid SN​2 (bimolecular nucleophilic substitution) reactions with "soft" biological nucleophiles—most notably the thiolate anions of cysteine residues in proteins[1]. This intrinsic thiol-reactivity is what makes them useful in activity-based protein profiling (ABPP) and covalent drug design[2], but it is also the root of their toxicity.

Skin Sensitization (Category 1) & Systemic Toxicity: When this chemical contacts the skin, it covalently bonds to epidermal proteins, forming a hapten-protein complex[3]. This complex is recognized as foreign by Langerhans cells, which migrate to lymph nodes and activate T-cells, leading to severe Allergic Contact Dermatitis (ACD) upon subsequent exposures[3]. Furthermore, due to the lipophilic nature of the piperidine ring, this specific compound can cross biological membranes efficiently. If swallowed or inhaled, it acts as a systemic alkylating agent, depleting intracellular glutathione (GSH) and potentially causing reproductive toxicity (H361f) and acute oral toxicity (H301)[4].

MechanisticPathway A α-Chloroacetamide (Electrophile) C SN2 Alkylation (Covalent Bond) A->C B Skin Protein (Cysteine Thiol) B->C D Hapten-Protein Complex C->D E T-Cell Sensitization (ACD) D->E

Fig 1. Mechanism of haptenation and T-cell sensitization by α-chloroacetamides.

Risk Assessment & PPE Matrix

Because the primary risks are dermal haptenation and inhalation of reactive dust, Personal Protective Equipment (PPE) must be scaled according to the mass of the compound being handled.

Table 1: PPE and Engineering Controls by Operational Scale

Operational ScaleEye/Face ProtectionSkin/Body ProtectionRespiratory ProtectionEngineering Controls
Analytical (<10 mg)Safety glasses with side shields.Double-layered nitrile gloves, standard lab coat.Not required if handled entirely within a certified hood.Chemical fume hood (sash <18 inches).
Preparative (10 mg - 5 g)Chemical splash goggles (no contact lenses).Nitrile/Neoprene gloves (EN 374 compliant), lab coat, disposable sleeves.N95/P100 particulate respirator if powder is highly static/fluffy.Fume hood with static-free weighing enclosure.
Scale-up (>5 g)Splash goggles + full face shield.Chem-resistant Tyvek suit, heavy-duty butyl or nitrile gauntlets.Half-face elastomeric respirator with P100/Organic vapor cartridges.Glovebox or dedicated ventilated balance enclosure.

Standard Operating Procedure (SOP): Safe Handling & Reaction Setup

This protocol is designed as a self-validating system: each step contains a physical or chemical check to ensure containment.

Step 1: Workspace Preparation

  • Clear the fume hood of all incompatible materials, particularly strong bases and oxidizing agents, which can trigger uncontrolled decomposition[5].

  • Lay down disposable, static-dissipative bench paper. α -Chloroacetamides can form fine, electrostatically charged dust clouds that are easily inhaled[6].

Step 2: Weighing and Transfer

  • Use an anti-static gun (Zerostat) on the spatula and the weighing boat to prevent the powder from aerosolizing.

  • Weigh the material inside the fume hood or a ventilated balance enclosure. Never transport the unsealed powder across the open laboratory.

  • Transfer the solid directly into the reaction vessel and immediately seal it with a septum.

Step 3: Solubilization

  • Purge the sealed reaction vessel with inert gas (Nitrogen or Argon).

  • Introduce your solvent (e.g., DMF, DCM, or THF) via syringe through the septum.

  • Causality Note: Do not use nucleophilic solvents (like primary alcohols or unhindered amines) during the initial dissolution, as they will prematurely attack the α -chloro group.

Chemical Quenching & Decontamination Workflow

Never dispose of unreacted 2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide directly into standard organic waste. The electrophile must be chemically destroyed (quenched) to protect downstream waste handlers from sensitization risks.

The Quenching Chemistry: We utilize a 5% aqueous Sodium Thiosulfate ( Na2​S2​O3​ ) solution. Thiosulfate is a potent, soft nucleophile that rapidly displaces the chloride ion via an SN​2 reaction, converting the hazardous alkylating agent into a water-soluble, biologically inert Bunte salt.

Step-by-Step Quenching Protocol:

  • Dilution: Dilute the completed reaction mixture or unwanted stock solution with a miscible co-solvent (e.g., Methanol or THF) to ensure the electrophile remains in solution.

  • Quenching: Add an excess (at least 3 equivalents) of 5% aqueous Sodium Thiosulfate or 0.1 M L-Cysteine in mild base (pH 8).

  • Agitation: Stir vigorously at room temperature for 30 to 60 minutes.

  • Verification (Self-Validation): Spot the mixture on a TLC plate or run a rapid LC-MS. Confirm the complete disappearance of the parent mass.

  • Disposal: Once verified, the neutralized mixture can be safely transferred to the halogenated aqueous/organic waste carboy.

QuenchingWorkflow Step1 1. Identify Unreacted Electrophile Step2 2. Add 5% Aq. Sodium Thiosulfate Step1->Step2 Step3 3. Stir 30-60 min at 25°C Step2->Step3 Step4 4. Verify Quenching (LC-MS/TLC) Step3->Step4 Step5 5. Dispose as Halogenated Waste Step4->Step5

Fig 2. Step-by-step chemical quenching workflow for electrophilic waste.

Spill Response Plan

  • Minor Solid Spill (<1 g): Do not sweep dry, as this generates hazardous dust[6]. Lightly mist the spilled powder with a 5% sodium thiosulfate solution to wet it and initiate quenching. Wipe up with absorbent pads, place in a sealed hazardous waste bag, and label as "Sensitizing Alkylating Waste." Wash the area with soap and water.

  • Solution Spill: Cover the spill with an absorbent material (e.g., vermiculite or sand). Carefully scoop the absorbed material into a chemical waste container. Decontaminate the surface with the thiosulfate quenching solution, followed by a thorough water rinse.

  • Skin Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[5]. Seek immediate medical attention, bringing the chemical's structural information to the physician.

References

  • Source: scbt.
  • Chloroacetamide - AK Scientific, Inc.
  • Source: tcichemicals.
  • Opinion of the Scientific Committee on Consumer Safety on chloroacetamide (P27)
  • Optimization and Characterization of an Inhibitor for Glutathione S-Tranferase Omega 1 (GSTO1)
  • Source: acs.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
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2-chloro-N-(1-methanesulfonylpiperidin-4-yl)acetamide
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